(3aS,4R,9bR)-G-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
925420-28-6 |
|---|---|
Formule moléculaire |
C21H18BrNO3 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
1-[(4R)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13?,14?,21-/m1/s1 |
Clé InChI |
VHSVKVWHYFBIFJ-OCJVHDGVSA-N |
SMILES isomérique |
CC(=O)C1=CC2=C(C=C1)N[C@H](C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Origine du produit |
United States |
Foundational & Exploratory
The GPER-Specific Agonist (3aS,4R,9bR)-G-1: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of (3aS,4R,9bR)-G-1 (commonly known as G-1), a potent and selective agonist of the G protein-coupled estrogen receptor (GPER). Initially identified through a combination of virtual and biomolecular screening, G-1 has become an invaluable tool for elucidating the physiological and pathophysiological roles of GPER, distinct from the classical nuclear estrogen receptors (ERα and ERβ). This document details the optimized synthesis of G-1, summarizes its pharmacological properties with quantitative data, and provides in-depth experimental protocols for key assays used in its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with G-1 research using detailed diagrams.
Discovery and History
The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a key player in mediating non-genomic estrogen signaling. The discovery of GPER necessitated the development of selective ligands to differentiate its functions from those of the classical nuclear estrogen receptors, ERα and ERβ. In 2006, a pivotal study combining virtual and biomolecular screening identified this compound as the first selective agonist for GPER.
Subsequent research focused on optimizing the synthesis of G-1 to improve yield and diastereoselectivity, facilitating broader biological investigation. An efficient method utilizing a multicomponent or stepwise Scandium (III)-catalyzed aza-Diels-Alder cyclization was developed, allowing for preparative scale synthesis. The endo-structure of G-1 was unequivocally confirmed by single-crystal X-ray diffraction. G-1's high selectivity for GPER over ERα and ERβ has enabled its use as a chemical probe to explore GPER-mediated effects in a multitude of in vitro and in vivo models, solidifying its importance in endocrinology and pharmacology research.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for G-1, demonstrating its high affinity and potency for GPER and its activity in various cellular assays.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 11 nM | GPER | |
| EC50 (GPER activation) | 2 nM | GPER | |
| IC50 (Cell Migration) | 0.7 nM | SKBr3 cells | |
| IC50 (Cell Migration) | 1.6 nM | MCF-7 cells |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the synthesis and characterization of G-1.
Synthesis of this compound (Sc(III)-catalyzed aza-Diels-Alder Cyclization)
This protocol describes an efficient, diastereoselective synthesis of G-1.
Materials:
-
6-
The Agonist (3aS,4R,9bR)-G-1: A Deep Dive into its Mechanism of Action in GPER Signaling
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of (3aS,4R,9bR)-G-1, a potent and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream signaling cascades, and cellular consequences of GPER activation by G-1. The information presented herein is curated from peer-reviewed scientific literature to ensure accuracy and depth, with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological processes.
Introduction to this compound and GPER
The G Protein-Coupled Estrogen Receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of estrogenic signaling, distinct from the classical nuclear estrogen receptors (ERα and ERβ). GPER activation initiates rapid, non-genomic signaling events that influence a wide array of physiological and pathological processes, including cancer progression, cardiovascular function, neuroprotection, and metabolic regulation.
This compound is a non-steroidal, highly selective GPER agonist that has become an invaluable pharmacological tool for elucidating the specific functions of GPER. Its high affinity for GPER and negligible activity at classical estrogen receptors allow for the precise dissection of GPER-mediated signaling pathways.
Quantitative Analysis of G-1 and GPER Interaction
The efficacy of G-1 as a selective GPER agonist is substantiated by quantitative data from various binding and functional assays. These data highlight its high potency and selectivity, which are crucial for its use in research and potential therapeutic applications.
| Parameter | Value | Receptor | Comments | Reference(s) |
| Binding Affinity (Ki) | 11 nM | GPER | Demonstrates high-affinity binding to the GPER receptor. | [1][2][3] |
| >10,000 nM | ERα | Shows negligible binding to the classical estrogen receptor alpha. | [1] | |
| >10,000 nM | ERβ | Shows negligible binding to the classical estrogen receptor beta. | [1] | |
| Functional Potency (EC50) | 2 nM | GPER | Indicates potent activation of GPER-mediated signaling. | [1] |
| Functional Activity | No activity up to 10 µM | ERα / ERβ | Confirms selectivity, with no agonistic or antagonistic activity at classical ERs at high concentrations. | [1] |
| IC50 (Cell Migration Inhibition) | 0.7 nM | SKBr3 cells | Demonstrates potent inhibition of cancer cell migration. | [1] |
| 1.6 nM | MCF-7 cells | Demonstrates potent inhibition of cancer cell migration. | [1] |
GPER Signaling Pathways Activated by G-1
Upon binding of G-1, GPER activates a complex network of intracellular signaling cascades. These pathways are initiated through the coupling of GPER to heterotrimeric G proteins, primarily Gs and Gq, leading to the generation of second messengers and the activation of downstream kinase cascades.
Gs-Mediated cAMP Production
Activation of GPER by G-1 stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression and cellular function.[4][5][6]
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The GPER Agonist (3aS,4R,9bR)-G-1: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (3aS,4R,9bR)-G-1, the potent and selective agonist of the G protein-coupled estrogen receptor (GPER). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and workflows involved in the study of this important molecule and its analogs.
Introduction
This compound is the active enantiomer of G-1, a non-steroidal compound that has been instrumental in elucidating the physiological and pathological roles of GPER, independent of the classical nuclear estrogen receptors (ERα and ERβ).[1][2] G-1 exhibits high binding affinity for GPER, with a reported Ki of 11 nM, and activates downstream signaling at an EC50 of 2 nM.[3] Its selectivity is a key feature, showing no significant activity at ERα and ERβ at concentrations up to 10 µM.[3] The therapeutic potential of targeting GPER is underscored by the advancement of LNS8801, the this compound enantiomer, into human clinical trials.[1] This guide delves into the structural modifications of the G-1 scaffold and their impact on GPER binding and functional activity, providing a framework for the rational design of novel GPER modulators.
Core Structure and Pharmacophore
The foundational structure of G-1 is a tetrahydro-3H-cyclopenta[c]quinoline scaffold. Computational studies and the analysis of various GPER ligands have begun to map the key pharmacophoric features. Molecular dynamics simulations suggest that GPER's binding pocket is conformationally flexible, allowing it to accommodate a diverse range of ligands.[4] The interaction of G-1 with GPER is thought to involve a combination of hydrophobic interactions and hydrogen bonding.
Structure-Activity Relationship of this compound Analogs
Systematic modification of the G-1 scaffold has provided valuable insights into the structural requirements for GPER binding and activation. The following tables summarize the available quantitative data for key analogs.
Modifications at the 8-position
The acetyl group at the 8-position of the quinoline core has been a primary target for modification. Its replacement is a critical determinant of agonist versus antagonist activity.
| Compound | R (8-position) | GPER Binding Affinity (IC50, nM) | Functional Activity | Reference |
| This compound | -C(O)CH3 | ~11 (Ki) | Agonist (EC50 = 2 nM, Ca2+ mobilization) | [3] |
| G15 | H | 20 | Antagonist | [5] |
| G36 | -CH(CH3)2 | 112 (IC50, Ca2+ mobilization inhibition) | Antagonist | [4] |
Table 1: SAR at the 8-position of the tetrahydro-3H-cyclopenta[c]quinoline scaffold. The replacement of the acetyl group in G-1 with smaller or non-polar groups, such as a hydrogen (G15) or an isopropyl group (G36), leads to a switch from agonist to antagonist activity.[4][5] This suggests that the acetyl group is crucial for the conformational changes in GPER required for receptor activation.
Modifications on the Phenyl Ring
Modifications to the 4-phenyl ring have also been explored, primarily in the context of developing radiolabeled imaging agents.
| Compound | Modification | GPER Binding Affinity (IC50, nM) | Functional Activity | Reference |
| Iodo-substituted analogs | Various iodine substitutions | < 20 | Antagonists | [6][7][8] |
Table 2: SAR of iodo-substituted analogs. A series of iodo-substituted tetrahydroquinolines have been synthesized and shown to exhibit high affinity for GPER, with IC50 values below 20 nM.[6][7][8] These compounds were found to act as antagonists, blocking estrogen-induced signaling pathways.[6][7][8]
GPER Signaling Pathways Activated by this compound
Activation of GPER by this compound initiates a cascade of rapid, non-genomic signaling events. The primary pathways are depicted below.
Upon binding of this compound, GPER can couple to Gαs proteins, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and the transcription factor CREB.[9] GPER activation also leads to the mobilization of intracellular calcium.[4] Furthermore, GPER can transactivate the epidermal growth factor receptor (EGFR) through a Gβγ- and Src-dependent mechanism involving matrix metalloproteinases (MMPs), which cleave pro-HB-EGF to release active HB-EGF.[9] This transactivation triggers downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are involved in cell proliferation and survival.[9]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of SAR studies. The following section details the methodologies for key assays used to characterize this compound and its analogs.
GPER Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of test compounds for GPER.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from GPER.
Materials:
-
Cell membranes prepared from cells overexpressing human GPER (e.g., HEK293 or SKBR3 cells).
-
Radioligand: [3H]-Estradiol or a suitable GPER-selective radiolabeled antagonist.
-
Test compounds (e.g., this compound and its analogs).
-
Assay Buffer: Tris-HCl buffer with appropriate additives.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the GPER-containing cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Production Assay (HTRF)
This functional assay measures the ability of GPER agonists to stimulate the production of cyclic AMP.
Objective: To determine the potency (EC50) of a test compound in stimulating GPER-mediated cAMP production.
Materials:
-
Cells expressing GPER (e.g., HEK293-GPER).
-
Test compounds.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
HTRF-compatible plate reader.
Procedure:
-
Seed GPER-expressing cells in a suitable microplate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate to allow for cAMP accumulation.
-
Lyse the cells and add the HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).
-
Incubate to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF plate reader, measuring the fluorescence at both donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of GPER agonists to induce an increase in intracellular calcium levels.
Objective: To determine the potency (EC50) of a test compound in stimulating GPER-mediated calcium mobilization.
Materials:
-
Cells expressing GPER.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compounds.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Load the GPER-expressing cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the cells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.
Conclusion and Future Directions
The structure-activity relationship of this compound has provided a foundational understanding for the design of GPER-selective modulators. The key takeaways include the critical role of the 8-position substituent in determining agonist versus antagonist activity and the tolerance of modifications on the 4-phenyl ring for high-affinity binding.
Future research should focus on expanding the library of G-1 analogs with systematic modifications at various positions of the tetrahydro-3H-cyclopenta[c]quinoline scaffold. A more comprehensive understanding of the SAR will be crucial for developing novel GPER-targeted therapeutics with optimized potency, selectivity, and pharmacokinetic properties for a range of diseases, including cancer, cardiovascular disorders, and metabolic conditions. The detailed protocols and signaling pathway visualizations provided in this guide offer a robust framework for these ongoing and future investigations.
References
- 1. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of iodinated tetrahydroquinolines targeting the G protein-coupled estrogen receptor GPR30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Approaches for the Discovery of GPER Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Solubility of (3aS,4R,9bR)-G-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3aS,4R,9bR)-1-[(4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, commonly known as G-1, is a potent and selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2][3][4] With a high binding affinity (Ki = 11 nM) for GPER and no significant binding to the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 µM, G-1 has become an invaluable pharmacological tool for investigating GPER-specific signaling pathways and its role in various physiological and pathological processes.[1][2] This document provides a comprehensive overview of the core physicochemical properties and solubility of G-1, along with detailed experimental protocols relevant to its characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of G-1 are essential for its application in experimental settings, influencing everything from stock solution preparation to its behavior in biological systems. The available data is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | [5] |
| CAS Number | 881639-98-1 | [1][2][6] |
| Molecular Formula | C₂₁H₁₈BrNO₃ | [1][2] |
| Molecular Weight | 412.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 103-105 °C | [6] |
| pKa | Experimental data not publicly available. | |
| LogP | Experimental data not publicly available. |
Solubility Profile
The solubility of G-1 has been determined in several common laboratory solvents. As a lipophilic molecule, it exhibits poor aqueous solubility.[4] Detailed solubility data is crucial for the preparation of stock solutions and for designing in vitro and in vivo experiments.
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL (≥ 48.5 mM) |
| DMF | ~ 30 mg/mL |
| Ethanol | ~ 1 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | ~ 0.5 mg/mL |
| Water | < 0.1 mg/mL (practically insoluble) |
Data sourced from Cayman Chemical and TargetMol product information sheets.[1][4]
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible determination of physicochemical properties. While specific experimental reports detailing the determination of all of G-1's properties are not publicly available, the following sections describe standard protocols widely accepted in the pharmaceutical sciences.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.[7] An impure solid typically melts over a wide temperature range and at a lower temperature than the pure substance.[7]
Principle: This method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[7]
Methodology:
-
Sample Preparation: A small amount of dry, powdered G-1 is packed into a thin-walled capillary tube, closed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp device) alongside a calibrated thermometer or digital temperature probe.[7]
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the range.[7]
-
Reporting: The result is reported as a temperature range, for example, 103-105 °C.[6]
Determination of Aqueous Solubility (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound, providing a measure of its thermodynamic solubility.[8]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[8]
Methodology:
-
Preparation: An excess of solid G-1 is added to a flask or vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The flask is sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.[8]
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted if necessary. The concentration of dissolved G-1 is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).
Caption: A flowchart illustrating the standard shake-flask method.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is a critical parameter that influences a compound's ionization state, and therefore its solubility and permeability across biological membranes, at different pH values.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa can be determined from the inflection point of the resulting pH titration curve.
Methodology:
-
Solution Preparation: A precise amount of G-1 is dissolved in a suitable co-solvent system (e.g., methanol/water or DMSO/water) due to its low aqueous solubility.
-
Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added incrementally using a precision burette.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the curve.
-
Software: Specialized software is often used to analyze the titration data and calculate the pKa values, especially for molecules with multiple ionization centers.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (P) is the standard measure of a compound's lipophilicity. It is expressed as its logarithm, LogP. LogP is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Methodology:
-
Phase Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4 for LogD measurement) are pre-saturated with each other by mixing and allowing them to separate.
-
Partitioning: A known amount of G-1 is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.
-
Equilibration: The funnel is shaken vigorously for a set period to facilitate partitioning of the compound between the two immiscible layers, followed by a period for the layers to fully separate. Centrifugation can be used to aid separation.
-
Quantification: A sample is carefully taken from each layer. The concentration of G-1 in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: The partition coefficient P is calculated as: P = [Concentration in Octanol] / [Concentration in Water]. The LogP is then calculated as LogP = log₁₀(P).
GPER Signaling Pathway
Upon binding, G-1 activates GPER, which is primarily localized to the endoplasmic reticulum but can also be found at the plasma membrane.[1] This initiates rapid, non-genomic signaling cascades that are distinct from those of classical nuclear estrogen receptors.
Caption: G-1 binding to GPER initiates multiple downstream pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G-1 | Estrogen Receptor/ERR | GPR | TargetMol [targetmol.com]
- 5. americanelements.com [americanelements.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
(3aS,4R,9bR)-G-1 synthesis pathway and chemical precursors
An In-depth Technical Guide on the Synthesis of (3aS,4R,9bR)-G-1
This guide provides a comprehensive overview of the synthesis pathway for this compound, a potent and selective GPER agonist. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process.
Introduction
This compound, chemically known as 1-((3aS,4R,9bR)-4-(6-bromobenzo[d][1][2]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone, is a non-steroidal, high-affinity agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM.[2] It is a valuable research tool for studying GPER-mediated signaling pathways and has shown potential therapeutic effects in various models, including multiple sclerosis. This document details its chemical synthesis, focusing on the efficient and diastereoselective methods developed for its preparation.
Synthesis Pathway
The synthesis of this compound is achieved through a Scandium(III)-catalyzed aza-Diels-Alder reaction.[1] This approach can be conducted either as a one-pot multicomponent procedure or a stepwise process involving the pre-formation of an imine intermediate. The stepwise method has been shown to improve yields and diastereoselectivity, particularly when dealing with electron-donating substituents.[1]
The reaction proceeds via a [4+2] cycloaddition of an in situ-generated imine (the aza-diene) with cyclopentadiene (the dienophile). The key chemical precursors for this synthesis are:
-
6-bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde)
-
p-aminoacetophenone (1-(4-aminophenyl)ethanone)
-
Cyclopentadiene
The Scandium triflate (Sc(OTf)₃) catalyst is crucial for polarizing the Schiff base intermediate, which facilitates the cyclization.[1] The reaction predominantly yields the endo diastereomer, the stereochemistry of which has been confirmed by ¹H NMR and single-crystal X-ray diffraction.[1]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Chemical Precursors
The following table summarizes the key chemical precursors required for the synthesis of this compound.
| Precursor Name | Chemical Structure | Role in Reaction |
| 6-Bromopiperonal | 6-bromo-1,3-benzodioxole-5-carbaldehyde | Aldehyde component |
| p-Aminoacetophenone | 1-(4-aminophenyl)ethanone | Amine component |
| Cyclopentadiene | C₅H₆ | Dienophile |
| Scandium(III) triflate | Sc(OTf)₃ | Catalyst |
Experimental Protocols
An efficient, diastereoselective synthesis of G-1 has been developed, which can be performed on a multi-gram scale.[1] The following is a detailed methodology for a stepwise procedure.
Method: Stepwise Imine Formation and Cyclization[1]
-
Imine Formation:
-
A mixture of 6-bromopiperonal and p-aminoacetophenone is heated to melt, facilitating the formation of the corresponding imine (Schiff base). This step is particularly useful for substrates where the multicomponent approach gives lower yields.[1]
-
-
Aza-Diels-Alder Cyclization:
-
The pre-formed imine (1 mmol) and cyclopentadiene (5.0 mmol) are dissolved in dichloromethane (DCM, 4 cm³).
-
The reaction mixture is cooled to 0 °C.
-
A catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol) dissolved in DCM (0.2 cm³) is added to the mixture.
-
The reaction is stirred at 0 °C for 4.0 hours.
-
-
Purification:
-
The volatile components are removed under reduced pressure (in vacuo).
-
The resulting residue is purified by preparative silica gel column chromatography using a mixture of ethyl acetate and hexanes (10:90) as the eluent.
-
This process yields this compound as a white solid.
-
Synthesis Reaction Diagram
Caption: Chemical synthesis pathway of this compound.
Quantitative Data
The optimized stepwise synthesis protocol provides high yields and excellent diastereoselectivity. The quantitative results are summarized below.
| Parameter | Value | Method of Determination | Reference |
| Yield | 95% | Isolated Yield | [1] |
| Diastereomeric Ratio | 98:02 | ¹H NMR and HPLC | [1] |
| (endo:exo) | |||
| Stereochemistry | endo | ¹H NMR (J=3.1 Hz) | [1] |
Conclusion
The synthesis of this compound via a Scandium(III)-catalyzed aza-Diels-Alder reaction is a highly efficient and diastereoselective method. The stepwise procedure, involving the pre-formation of the imine, offers improved yields compared to the one-pot multicomponent approach. This robust synthetic route allows for the large-scale production of G-1, facilitating further research into its biological functions and therapeutic potential as a selective GPER agonist.
References
A Comprehensive Technical Guide to the GPER Binding Affinity and Selectivity of (3aS,4R,9bR)-G-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the G protein-coupled estrogen receptor (GPER) binding characteristics of the selective agonist, (3aS,4R,9bR)-G-1, commonly referred to as G-1. This document outlines the compound's high binding affinity and remarkable selectivity for GPER over classical estrogen receptors (ERα and ERβ), presents detailed experimental protocols for assessing these properties, and visualizes the key signaling pathways initiated by G-1 binding.
Data Presentation: Binding Affinity and Selectivity Profile
G-1 is a non-steroidal compound that has emerged as an invaluable pharmacological tool for distinguishing GPER-mediated signaling from that of nuclear estrogen receptors. Its high affinity for GPER and negligible interaction with ERα and ERβ at functional concentrations underscore its utility in elucidating the specific physiological and pathological roles of GPER.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Reference Cell System | Source |
| G-1 | GPER | 11 nM | 2 nM | COS7 cells transfected with GPER | |
| G-1 | ERα | >10,000 nM | No activity up to 10 µM | Not specified | |
| G-1 | ERβ | >10,000 nM | No activity up to 10 µM | Not specified |
GPER Signaling Pathways Activated by G-1
Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic signaling events. These pathways are distinct from the classical genomic pathways activated by nuclear estrogen receptors. The primary signaling cascades activated by G-1 include the stimulation of adenylyl cyclase leading to cyclic AMP (cAMP) production, mobilization of intracellular calcium, and the transactivation of the Epidermal Growth Factor Receptor (EGFR).
// Connections G1 -> GPER [color="#EA4335"]; GPER -> Gs [color="#4285F4"]; GPER -> Gbg [color="#4285F4"]; GPER -> PLC [color="#4285F4"];
Gs -> AC [color="#34A853"]; AC -> cAMP [color="#34A853"]; cAMP -> PKA [color="#34A853"]; PKA -> CREB [color="#34A853"];
PLC -> IP3 [color="#FBBC05"]; IP3 -> Ca_ER [color="#FBBC05"]; Ca_ER -> Ca_cyto [color="#FBBC05"];
Gbg -> Src [color="#EA4335"]; Src -> MMP [color="#EA4335"]; MMP -> pro_HBEGF [label="cleavage", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; pro_HBEGF -> HBEGF [style=invis]; HBEGF -> EGFR [color="#EA4335"];
EGFR -> MAPK_ERK [color="#34A853"]; EGFR -> PI3K_Akt [color="#34A853"];
// Invisible edges for layout PKA -> PLC [style=invis]; Ca_cyto -> Src [style=invis]; } G-1 activated GPER signaling pathways.
Gs/Adenylyl Cyclase/cAMP Pathway
GPER is coupled to the stimulatory G protein (Gs). Upon activation by G-1, Gs stimulates adenylyl cyclase to produce the second messenger cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB.
Intracellular Calcium Mobilization
G-1 binding to GPER can also activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
EGFR Transactivation and Downstream Signaling
A pivotal mechanism of GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated by the Gβγ subunits of the G protein, which activate Src kinase. Src, in turn, activates matrix metalloproteinases (MMPs) that cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF. HB-EGF then binds to and activates EGFR, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt cascades.
Experimental Protocols
Accurate determination of G-1's binding affinity and selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of G-1 for GPER by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the Ki of G-1 for GPER.
-
Materials:
-
Cell membranes or whole cells expressing GPER.
-
Radiolabeled ligand with known affinity for GPER (e.g., [3H]-estradiol).
-
Unlabeled G-1 at various concentrations.
-
Assay buffer (e.g., Tris-HCl with additives).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the GPER-expressing membranes or cells.
-
Add increasing concentrations of unlabeled G-1 to the incubation mixture.
-
Incubate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes/cells with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the G-1 concentration.
-
Determine the IC50 value (the concentration of G-1 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a hallmark of GPER activation through the Gαq/PLC pathway.
-
Objective: To determine the potency (EC50) of G-1 in inducing GPER-mediated calcium mobilization.
-
Materials:
-
Cells expressing GPER.
-
Calcium-sensitive fluorescent dye (e.g
-
The In Vitro Biological Profile of (3aS,4R,9bR)-G-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(3aS,4R,9bR)-G-1, hereafter referred to as G-1, is a non-steroidal, selective agonist of the G-protein-coupled estrogen receptor (GPER), also known as GPR30. Emerging as a significant tool in cellular and molecular biology, G-1's in vitro activities have been characterized across a spectrum of cell types, primarily focusing on cancer cell lines. This technical guide synthesizes the current understanding of G-1's biological functions in vitro, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Biological Functions In Vitro
In vitro studies have consistently demonstrated that G-1 exerts anti-proliferative, anti-migratory, and pro-apoptotic effects in a variety of cancer cell lines. These activities are primarily mediated through its interaction with GPER, initiating a cascade of downstream signaling events. However, it is noteworthy that some studies have reported GPER-independent effects, particularly at higher concentrations of G-1.
The primary biological outcomes of G-1 treatment in vitro include:
-
Inhibition of Cell Proliferation: G-1 has been shown to attenuate the growth of ovarian, breast, adrenocortical, and vulvar cancer cells, as well as T-cell leukemia cell lines.[1][2][3][4][5][6] This is often associated with cell cycle arrest, notably at the G2/M phase.[6][7]
-
Attenuation of Cell Migration: A key function of G-1 in vitro is the reduction of cancer cell migration, a critical step in metastasis.[2][8][9]
-
Induction of Apoptosis: G-1 can trigger programmed cell death in various cancer cell types, contributing to its anti-cancer potential.[3][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on G-1, focusing on its effects on cell viability, proliferation, and migration.
Table 1: Effect of G-1 on Cell Viability and Proliferation
| Cell Line(s) | Assay Type | G-1 Concentration | Observed Effect | Reference(s) |
| OVCAR-3, OAW-42 (Ovarian Cancer) | Fluorimetric Cell Titer Blue | Dose-dependent | Decreased cell growth | [1] |
| KGN (Ovarian Granulosa Tumor) | Cell Counting | 0.5 µM - 2 µM | Significant suppression of proliferation | [3][7] |
| Caov3, Caov4 (Ovarian Cancer) | Not specified | Not specified | Attenuated cell proliferation | [9] |
| A431, CAL-39 (Vulvar Carcinoma) | BrdU Assay | 1 µM - 5 µM | Dose-dependent decrease in proliferation | [4] |
| A431, CAL-39 (Vulvar Carcinoma) | Resazurin Assay | 0.5 µM - 3.75 µM | Dose-dependent decrease in cell viability | [4] |
| H295R (Adrenocortical Carcinoma) | Not specified | Not specified | Inhibition of cell growth | [6] |
| Jurkat (T-cell Leukemia) | Not specified | 1 µM | Cytotoxic effects | [5] |
Table 2: Effect of G-1 on Cell Migration
| Cell Line(s) | Assay Type | G-1 Concentration | Observed Effect | Reference(s) |
| OV90, OVCAR420, FT190 | Wound Healing Assay | Increasing concentrations | Decreased cell migration | [8] |
| Caov3, Caov4 (Ovarian Cancer) | Not specified | Not specified | Attenuated cell migration | [9] |
Signaling Pathways of G-1
G-1's biological effects are initiated by its binding to GPER, a seven-transmembrane receptor. This interaction triggers a cascade of intracellular signaling events. The primary signaling pathways implicated in G-1's mechanism of action in vitro include the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium.
Caption: G-1 activated GPER signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections outline the protocols for key experiments used to characterize the biological functions of G-1.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (e.g., MCF-7, OVCAR-3)
-
96-well cell culture plates
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10][11]
-
G-1 Treatment: Prepare serial dilutions of G-1 in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the G-1 dilutions. Include a vehicle control with DMSO only.[10][11]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10][11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[10][11]
Caption: Workflow for MTT cell viability assay.
Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of G-1 on cell migration by measuring the closure of a "wound" created in a confluent cell monolayer.[10]
Materials:
-
This compound (stock solution in DMSO)
-
Target cells
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and allow them to grow to 90-100% confluency.[10]
-
Create the Scratch: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.[10]
-
Treatment: Wash the wells with PBS to remove detached cells and then add a complete medium containing the desired concentration of G-1 or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points (time 0).[10]
-
Incubation and Imaging: Incubate the plate at 37°C in a 5% CO₂ incubator and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).[10]
-
Data Analysis: Measure the width of the scratch at multiple points for each time point and treatment condition. Calculate the percentage of wound closure over time.[10]
Caption: Workflow for wound healing assay.
Conclusion
This compound is a potent and selective GPER agonist with significant anti-cancer properties demonstrated in vitro. Its ability to inhibit proliferation and migration while inducing apoptosis in a range of cancer cell lines underscores its potential as a therapeutic agent. The well-defined signaling pathways and established experimental protocols provide a solid foundation for further research and drug development efforts centered on GPER as a therapeutic target. Future in vitro studies should continue to explore the nuances of GPER-dependent and -independent mechanisms of G-1 action and expand the investigation to a broader array of cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Activation of G-Protein-Coupled Estrogen Receptor 1 (GPER1) Reduces Progression of Vulvar Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer cells in a GPER-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Vivo Effects of (3aS,4R,9bR)-G-1 Administration
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3aS,4R,9bR)-G-1 is a non-steroidal, selective agonist for the G protein-coupled estrogen receptor (GPER), a transmembrane estrogen receptor that mediates rapid, non-genomic estrogen signaling. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER activation initiates distinct signaling cascades, making it a novel therapeutic target. G-1 has been instrumental in elucidating the in vivo functions of GPER across various physiological and pathological systems. Preclinical studies have demonstrated that G-1 administration exerts significant effects on metabolism, the cardiovascular system, cancer progression, and neurological functions. This document provides a comprehensive overview of the documented in vivo effects of G-1, detailed experimental methodologies, associated signaling pathways, and a summary of key quantitative data to guide further research and development.
Introduction to this compound and GPER
G-1 (1-[4-(6-bromobenzo[1][2]dioxol-5yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) was developed as a high-affinity, selective agonist for GPER (formerly known as GPR30).[3][4] It exhibits high binding affinity for GPER without significantly binding to ERα or ERβ, allowing for the specific investigation of GPER-mediated pathways.[4] GPER is widely expressed in various tissues, including the reproductive, nervous, endocrine, immune, and cardiovascular systems, positioning it as a critical regulator of diverse biological processes.[5] The use of G-1 in in vivo models has been pivotal in differentiating the physiological roles of GPER from those of classical estrogen receptors.[3]
In Vivo Metabolic Effects
G-1 administration has profound effects on metabolic homeostasis, particularly in models of obesity and diabetes. Studies primarily utilize ovariectomized (OVX) female mice as a model for postmenopausal metabolic dysfunction and diet-induced obesity (DIO) models in both sexes.[1][6]
2.1 Body Weight and Adiposity In OVX and DIO female mice, G-1 treatment significantly reduces body weight and body fat content.[1][6] This anti-obesity effect is primarily attributed to an increase in energy expenditure, without notable changes in food intake or locomotor activity.[1] G-1 promotes the remodeling of adipose tissue, reducing the size of adipocytes and fostering an anti-inflammatory phenotype within the tissue.[1] In male DIO mice, G-1 did not induce weight loss but did prevent further weight gain.[6] However, one study using a high-fat diet in OVX mice reported that while G-1 caused weight loss, it paradoxically increased blood glucose and insulin resistance, suggesting that the metabolic outcomes can be complex and dependent on the specific model and diet.[2]
2.2 Glucose Homeostasis and Insulin Sensitivity G-1 administration generally improves glucose tolerance and insulin sensitivity.[6][7] These anti-diabetic effects are observed in both male and female mouse models and can occur independently of weight loss.[6] GPER activation by G-1 protects pancreatic β-cells from apoptosis and stimulates glucose-stimulated insulin secretion (GSIS).[4][8][9] The mechanisms involve the activation of PI3K/Akt and ERK1/2 pathways.[2][9]
Table 1: Summary of In Vivo Metabolic Effects of G-1 Administration
| Parameter | Animal Model | G-1 Dosage & Route | Key Findings | Reference(s) |
| Body Weight | OVX Female Mice | Not specified | Reduced body weight and fat content. | [1][2][6] |
| Energy Expenditure | OVX Female Mice | Not specified | Increased energy expenditure. | [1] |
| Glucose Tolerance | DIO Male Mice | Not specified | Improved glucose tolerance. | [6] |
| Insulin Secretion | Female Mice | Not specified | Increased glucose-stimulated insulin secretion. | [9] |
| Fasting Glucose | OVX Female Mice | Not specified | Reduced fasting glucose and insulin levels. | [6] |
| Blood Glucose | OVX HFD Mice | Not specified | Increased blood glucose levels. | [2] |
In Vivo Cardiovascular Effects
G-1 demonstrates significant protective effects on the cardiovascular system, influencing blood pressure, vascular tone, and cardiac function.
3.1 Blood Pressure and Vascular Function Acute intravenous administration of G-1 reduces mean arterial pressure in normotensive rats.[10][11] Chronic treatment with G-1 has been shown to lower blood pressure in hypertensive models, such as the ovariectomized female mRen2.Lewis rat.[10] This effect is partly attributed to the attenuation of the renin-angiotensin system.[10] G-1 induces vasorelaxation in various arterial preparations, including rat aorta, mesenteric arteries, and human internal mammary arteries.[8][10] This vasodilatory effect suggests a direct role for GPER in modulating vascular tone.[12]
3.2 Cardioprotection GPER activation by G-1 is cardioprotective in models of cardiac ischemia/reperfusion injury, where it helps reduce infarct size.[8] G-1 administration also ameliorates diastolic dysfunction and reduces left-ventricular hypertrophy in hypertensive cardiomyopathy.[10][13] In postmenopausal diabetic rat models, G-1 treatment improved hemodynamic factors, increased levels of cardioprotective proteins like Sirt1/3 and p-AMPK, and reduced oxidative stress in the myocardium.[13]
Table 2: Summary of In Vivo Cardiovascular Effects of G-1 Administration
| Parameter | Animal Model | G-1 Dosage & Route | Key Findings | Reference(s) |
| Mean Arterial Pressure | Normotensive Rats | Acute IV injection | Acutely reduced blood pressure. | [10] |
| Mean Arterial Pressure | OVX mRen2.Lewis Rats | 2-week infusion | Lowered blood pressure. | [10] |
| Vascular Contractility | Various (Rat, Human) | 1-10 µM (ex vivo) | Caused vascular relaxation. | [8] |
| Cardiac Function | OVX T2D Rats | 6-week treatment | Improved cardiac function, reduced oxidative stress. | [13] |
| Left Ventricular Hypertrophy | Salt-sensitive Rats | Not specified | Reduced left-ventricular hypertrophy. | [10] |
In Vivo Oncological Effects
The role of G-1 in cancer is multifaceted, with studies reporting both tumor-suppressive and, less commonly, proliferative effects depending on the cancer type.
4.1 Anti-Tumor Activity In several cancer models, G-1 administration inhibits tumor growth. In a liver cancer xenograft model, G-1 significantly inhibited tumor growth and suppressed metastasis by upregulating p53 and ADAMTS1.[14] G-1 has also been shown to inhibit the growth of estrogen receptor-negative breast cancer cells and colon cancer xenografts in mice.[15] In vitro and in vivo studies suggest G-1 can suppress proliferation and promote apoptosis in certain ovarian cancer cells and T-lineage leukemia.[4][16][17] Some of these anti-proliferative effects may occur in a GPER-independent manner, potentially through disruption of tubulin dynamics, leading to G2/M cell cycle arrest.[3][18]
4.2 Pro-Tumorigenic Potential Conversely, some studies have linked GPER activation by G-1 to proliferative responses in cancer cells derived from reproductive tissues like the breast and endometrium.[19] This highlights the context-dependent nature of GPER signaling in oncology.
Table 3: Summary of In Vivo Oncological Effects of G-1 Administration
| Cancer Type | Animal Model | G-1 Dosage & Route | Key Findings | Reference(s) |
| Liver Cancer | Xenograft Mouse Model | Not specified | Inhibited tumor growth and metastasis. | [14] |
| Breast Cancer (ER-) | Xenograft Mouse Model | Not specified | Inhibited tumor growth. | [15] |
| Endometrial Cancer | Mouse Model | Not specified | GPER antagonist G36 blocked tumor growth. | [20] |
Signaling Pathways Activated by G-1
G-1 binding to GPER initiates rapid intracellular signaling cascades that do not require direct gene transcription, although they can lead to downstream transcriptional regulation.
-
MAPK/ERK Pathway : GPER activation frequently leads to the rapid phosphorylation and activation of the ERK1/2 pathway, which is involved in cell proliferation and survival.[14]
-
PI3K/Akt Pathway : This pathway is crucial for cell survival, metabolism, and growth. G-1 has been shown to activate PI3K/Akt signaling, contributing to its effects on insulin secretion and cell survival.[2][7][9]
-
Calcium Mobilization : G-1 can induce a rapid increase in intracellular calcium concentrations, a key event in many signaling processes.[17]
-
cAMP Production : In some cell types, such as pancreatic islets, GPER activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[9]
Caption: Diagram 1: G-1 binding to GPER activates multiple intracellular signaling pathways.
Experimental Protocols and Methodologies
The in vivo evaluation of G-1 involves a range of established preclinical models and procedures.
6.1 Animal Models
-
Metabolic Studies : Ovariectomized (OVX) C57BL/6 mice are frequently used to model postmenopausal obesity and metabolic syndrome.[1] Diet-induced obesity (DIO) is achieved by feeding mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.[2][6]
-
Cardiovascular Studies : Spontaneously hypertensive rats (SHR) or estrogen-sensitive hypertensive models like the mRen2.Lewis rat are used to study effects on blood pressure.[10] Myocardial infarction models are created by ligation of the left anterior descending (LAD) coronary artery.
-
Oncology Studies : Immunocompromised mice (e.g., nude or SCID) are used for xenograft studies, where human cancer cell lines are subcutaneously injected to form tumors.[14]
6.2 G-1 Administration
-
Route of Administration : G-1 is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injections, or through continuous infusion using surgically implanted osmotic minipumps for chronic studies.[10][11]
-
Dosage : Doses vary depending on the study and model, but are often in the range of 1-10 µ g/day for chronic infusion or higher for daily injections.
-
Vehicle : G-1 is often dissolved in a vehicle such as DMSO and then diluted in saline, corn oil, or a cyclodextrin solution for injection.
6.3 Key In Vivo Procedures
-
Glucose and Insulin Tolerance Tests (GTT/ITT) : For GTT, animals are fasted and then given an intraperitoneal or oral glucose bolus; blood glucose is measured at set intervals. For ITT, a similar procedure is followed using an insulin bolus to assess insulin sensitivity.[1]
-
Blood Pressure Measurement : Blood pressure can be measured non-invasively using tail-cuff plethysmography or continuously in conscious, freely moving animals via radiotelemetry implants.[10]
-
Echocardiography : This non-invasive imaging technique is used to assess cardiac structure and function, including ejection fraction and ventricular dimensions.
-
Tumor Growth Monitoring : In xenograft models, tumor size is measured regularly (e.g., 2-3 times per week) with calipers, and volume is calculated using the formula (length × width²)/2.[14]
-
Immunohistochemistry (IHC) : At the end of a study, tissues are harvested, fixed, and sectioned. IHC is used to detect the expression and localization of specific proteins (e.g., proliferation markers like Ki-67, or signaling proteins) within the tissue architecture.
Caption: Diagram 2: A generalized workflow for in vivo studies involving G-1 administration.
Conclusion and Future Directions
The selective GPER agonist G-1 has been an invaluable tool, revealing GPER's critical role in a multitude of in vivo processes. Preclinical data strongly support the therapeutic potential of targeting GPER for metabolic disorders, cardiovascular diseases, and certain types of cancer.[1][8] The beneficial metabolic and cardiovascular effects of G-1, often without the feminizing effects associated with classical estrogen receptor activation, make it an attractive candidate for further development.[5][6]
However, the dichotomy of its effects in oncology—being both anti-proliferative and occasionally pro-proliferative—necessitates careful, context-specific investigation.[16][19] Future research should focus on elucidating the precise molecular mechanisms that dictate these differential responses, exploring the development of biased GPER agonists that selectively activate beneficial pathways, and conducting further preclinical studies in more complex disease models to validate its therapeutic efficacy and safety profile.
References
- 1. Preclinical efficacy of the first-in-class GPER-selective agonist G-1 in mouse models of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR30 Selective Agonist G1 Exhibits Antiobesity Effects and Promotes Insulin Resistance and Gluconeogenesis in Postmenopausal Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Frontiers | Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? [frontiersin.org]
- 5. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of the GPER-selective agonist G-1 in mouse models of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPER in metabolic homeostasis and disease: molecular mechanisms, nutritional regulation, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled oestrogen receptor 1 (GPER1)/GPR30: a new player in cardiovascular and metabolic oestrogenic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of G protein-coupled estrogen receptor GPER in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE G PROTEIN-COUPLED ESTROGEN RECEPTOR GPER/GPR30 AS A REGULATOR OF CARDIOVASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. GPER activation attenuates cardiac dysfunction by upregulating the SIRT1/3-AMPK-UCP2 pathway in postmenopausal diabetic rats | PLOS One [journals.plos.org]
- 14. Activation of G Protein-Coupled Estrogen Receptor Induces p53 and ADAMTS1 to Inhibit Tumor Growth and Suppress Liver Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]
(3aS,4R,9bR)-G-1: A Selective GPER Agonist Probe for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
Abstract
(3aS,4R,9bR)-1-((4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone), commonly known as G-1, has emerged as a pivotal tool in endocrinology and pharmacology. As a potent and highly selective agonist for the G protein-coupled estrogen receptor (GPER), G-1 allows for the precise dissection of GPER-mediated signaling pathways from those activated by classical nuclear estrogen receptors (ERα and ERβ). This technical guide provides a comprehensive overview of G-1, including its synthesis, pharmacological properties, and detailed protocols for its application in key experimental assays. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize G-1 as a selective probe to explore the multifaceted roles of GPER in health and disease.
Introduction to (3aS,4R,9bR)-G-1
G-1 is a non-steroidal small molecule that exhibits high-affinity binding to GPER, an orphan receptor that has been deorphanized as a seven-transmembrane G protein-coupled receptor that mediates rapid, non-genomic estrogenic signaling.[1] The selectivity of G-1 for GPER over the classical estrogen receptors, ERα and ERβ, is a key attribute that makes it an invaluable research tool.[1] This selectivity allows for the specific investigation of GPER's functions in a multitude of physiological and pathological processes, including but not limited to, cancer, cardiovascular diseases, neuroinflammation, and metabolic disorders.[2][3]
Physicochemical and Pharmacological Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for its use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (3aS,4R,9bR)-1-((4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone) |
| Molecular Formula | C₂₁H₁₈BrNO₃ |
| Molecular Weight | 412.28 g/mol |
| Appearance | White solid |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
| CAS Number | 881639-98-1 |
Table 2: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | GPER | 11 nM | [4][5] |
| ERα | >10 µM | [4][5] | |
| ERβ | >10 µM | [4][5] | |
| Functional Activity (EC50) | GPER (Calcium Mobilization) | 2 nM | [4][5] |
| ERα | No activity up to 10 µM | [4][5] | |
| ERβ | No activity up to 10 µM | [4][5] | |
| IC50 (Cell Migration Inhibition) | SKBr3 cells | 0.7 nM | [4] |
| MCF-7 cells | 1.6 nM | [4] |
Synthesis of this compound
The synthesis of G-1 can be achieved through a highly efficient and diastereoselective Sc(III)-catalyzed aza-Diels-Alder cyclization.[1][2] Two primary methods have been described: a multicomponent approach and a stepwise approach. The stepwise approach (Method B) generally provides higher yields and diastereoselectivity.[1]
Stepwise Synthesis Protocol (Method B)
This method involves the initial formation of an imine, followed by a scandium-catalyzed cyclization with cyclopentadiene.
Step 1: Imine Formation
-
Combine the neat aniline (e.g., p-aminoacetophenone) and aldehyde (e.g., 6-bromopiperonal) components.
-
Heat the mixture at 170°C for 5 minutes. This should result in complete conversion to the desired imine.
Step 2: Sc(III)-Catalyzed Cyclization
-
To a mixture of the imine (1 mmol) and cyclopentadiene (5.0 mmol) in dichloromethane (DCM, 4 cm³), add a catalytic amount of Sc(OTf)₃ (0.049 g, 0.1 mmol) in DCM (0.2 cm³).
-
Stir the reaction mixture at 0°C for 4 hours.[1]
-
Remove the volatiles in vacuo.
-
Purify the residue by preparative silica gel column chromatography using a mixture of ethyl acetate and hexanes (10:90) to yield G-1 as a white solid with high purity and an endo:exo ratio of 98:02.[1]
GPER Signaling Pathways Activated by G-1
Upon binding to GPER, G-1 initiates a cascade of intracellular signaling events. These pathways are distinct from the classical genomic pathways activated by nuclear estrogen receptors.
Caption: GPER signaling pathways activated by G-1.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing G-1 to probe GPER function.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of G-1 for GPER.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing GPER in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-estradiol), and varying concentrations of unlabeled G-1. For non-specific binding control wells, add a high concentration of unlabeled estradiol.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of G-1 to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of GPER activation.
Protocol:
-
Cell Seeding: Seed GPER-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
G-1 Addition: Add varying concentrations of G-1 to the wells.
-
Kinetic Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.
cAMP Production Assay
This assay assesses the activation of the Gs or Gi pathway by GPER in response to G-1, leading to an increase or decrease in cyclic AMP (cAMP) production.
Protocol:
-
Cell Seeding: Plate GPER-expressing cells in a suitable microplate.
-
G-1 Stimulation: Treat the cells with varying concentrations of G-1 for a specified time. For Gi-coupled signaling, co-stimulation with forskolin may be necessary to induce a measurable decrease in cAMP.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the G-1 concentration to determine the EC50.
Western Blot for ERK1/2 Phosphorylation
This method detects the phosphorylation of ERK1/2, a downstream target of GPER-mediated EGFR transactivation.
Protocol:
-
Cell Culture and Treatment: Culture GPER-expressing cells and treat with G-1 for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of p-ERK1/2 as a ratio to total ERK1/2.
Conclusion
This compound is an indispensable pharmacological tool for the specific investigation of GPER signaling. Its high selectivity and well-characterized pharmacological profile enable researchers to delineate the precise roles of GPER in a wide array of biological processes. The detailed protocols provided in this guide offer a robust framework for the application of G-1 in various experimental settings, facilitating further discoveries in the field of GPER biology and its therapeutic potential.
References
- 1. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products [jove.com]
Enantiomeric Specificity of G-1: A Technical Guide to a Selective GPER Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 is a potent and selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogenic signaling. G-1 has been instrumental in elucidating the physiological and pathophysiological roles of GPER in a variety of contexts, including cancer, cardiovascular disease, and metabolic disorders.
A critical aspect of G-1's pharmacology is its stereochemistry. Synthesized as a racemic mixture, G-1 is composed of two enantiomers. Extensive research has revealed that the biological activity of racemic G-1 is predominantly, if not exclusively, attributed to one of these enantiomers, LNS8801.[1][2][3] The other enantiomer, LNS8812, is largely considered inactive.[2][3] This enantiomeric specificity has significant implications for its use as a research tool and for the development of GPER-targeted therapeutics. This technical guide provides an in-depth overview of the enantiomeric specificity of G-1, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of racemic G-1 and its individual enantiomers.
Table 1: In Vitro Binding Affinity and Functional Potency of G-1 and its Enantiomers
| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀/IC₅₀) | Cell Line/Assay Context |
| Racemic G-1 | GPER | ~11 nM | EC₅₀: ~2 nM (Signaling Assay) | Not Specified |
| LNS8801 (Active Enantiomer) | GPER | Not explicitly reported, but implied to be in the low nanomolar range | IC₅₀: 250–500 nM (Cell Viability) | Uveal Melanoma Cells |
| LNS8812 (Inactive Enantiomer) | GPER | Not explicitly reported | No measurable effect on cell proliferation | Murine Melanoma and Pancreatic Cancer Cells[3] |
Note: While a direct Kᵢ value for LNS8801 has not been consistently reported in the reviewed literature, its potent biological activity and the Kᵢ of the racemic mixture suggest a low nanomolar binding affinity.[2][4]
Table 2: In Vivo Efficacy of G-1 and its Enantiomers in a Murine Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model
| Compound | Dosing | Outcome |
| Racemic G-1 | Subcutaneous injection | Moderate anti-tumor effects |
| LNS8801 | Subcutaneous injection | Significantly more anti-tumor activity than racemic G-1, including tumor clearance |
| LNS8812 | Subcutaneous injection | No measurable effect on tumor growth |
GPER Signaling Pathways Activated by G-1
Activation of GPER by its active enantiomer, LNS8801, initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse cellular responses mediated by GPER.
Core Signaling Cascade
A primary signaling pathway activated by G-1 involves the coupling to heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This is often followed by the activation of Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR).
EGFR Transactivation Workflow
The transactivation of EGFR is a key downstream event in GPER signaling. This process involves the activation of matrix metalloproteinases (MMPs) which cleave membrane-bound pro-heparin-binding EGF-like growth factor (pro-HB-EGF), releasing soluble HB-EGF that then activates EGFR.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Competitive Radioligand Binding Assay for GPER
This assay is used to determine the binding affinity (Kᵢ) of unlabeled ligands, such as G-1 enantiomers, by measuring their ability to compete with a radiolabeled ligand for binding to GPER.
Materials:
-
HEK293 cells stably expressing GPER
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radiolabeled GPER ligand (e.g., [³H]-Estradiol)
-
Unlabeled G-1 enantiomers (LNS8801 and LNS8812)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest GPER-expressing cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled G-1 enantiomer or vehicle control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Measurement using HTRF Assay
This assay measures the intracellular accumulation of cAMP in response to GPER activation by G-1.
Materials:
-
Cells expressing GPER
-
Cell stimulation buffer
-
G-1 enantiomers
-
cAMP HTRF kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 384-well plate and incubate overnight.
-
-
Compound Addition:
-
Add varying concentrations of G-1 enantiomers or vehicle control to the wells.
-
-
Cell Stimulation:
-
Incubate the plate at room temperature for 30 minutes to allow for cAMP production.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Generate a standard curve using known cAMP concentrations.
-
Convert the HTRF ratios to cAMP concentrations and plot against the G-1 enantiomer concentration to determine the EC₅₀.
-
ERK1/2 Phosphorylation by Western Blot
This method assesses the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.
Materials:
-
Cells expressing GPER
-
Serum-free medium
-
G-1 enantiomers
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Serum-starve cells overnight.
-
Treat cells with G-1 enantiomers or vehicle control for the desired time (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Chiral Separation of G-1 Enantiomers by HPLC
Preparative chiral High-Performance Liquid Chromatography (HPLC) is used to isolate the individual enantiomers of racemic G-1.
Materials:
-
Preparative HPLC system
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
Mobile phase (e.g., a mixture of n-hexane and ethanol)
-
Racemic G-1
Procedure:
-
Method Development:
-
Develop an analytical method on a smaller scale to determine the optimal mobile phase composition and flow rate for enantiomer separation.
-
-
Sample Preparation:
-
Dissolve the racemic G-1 in the mobile phase.
-
-
Preparative Chromatography:
-
Inject the dissolved racemic G-1 onto the preparative chiral column.
-
Elute with the optimized mobile phase.
-
-
Fraction Collection:
-
Collect the fractions corresponding to each enantiomer as they elute from the column, monitored by a UV detector.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity.
-
-
Solvent Removal:
-
Evaporate the solvent from the purified fractions to obtain the isolated enantiomers.
-
Conclusion
The biological activity of the GPER agonist G-1 resides in a single enantiomer, LNS8801, while its counterpart, LNS8812, is inactive. This enantiomeric specificity is a critical consideration for researchers studying GPER signaling and for the development of GPER-targeted therapies. The data and protocols presented in this technical guide provide a comprehensive resource for understanding and investigating the enantioselective actions of G-1. The use of enantiomerically pure LNS8801 in future studies will lead to more precise and translatable findings in the field of GPER biology.
References
Methodological & Application
Application Notes and Protocols for In Vivo Use of G-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1, with the systematic name (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone, is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. The selectivity of G-1 for GPER makes it an invaluable tool for elucidating the physiological and pathophysiological roles of this receptor in various disease models. These application notes provide detailed protocols and quantitative data for the in vivo use of G-1 in mouse models of cancer and metabolic diseases.
Mechanism of Action: GPER Signaling Pathway
G-1 binding to GPER initiates a cascade of intracellular signaling events. Key pathways include the transactivation of the epidermal growth factor receptor (EGFR) through a matrix metalloproteinase (MMP)-dependent release of heparin-bound EGF (HB-EGF). This leads to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Additionally, GPER activation can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA), as well as mobilize intracellular calcium. These pathways collectively influence cellular processes such as proliferation, apoptosis, migration, and metabolism.[1][2][3][4][5]
Caption: GPER Signaling Pathway Activated by G-1.
Data Presentation: In Vivo Efficacy of G-1
The following tables summarize the quantitative data from various in vivo mouse model studies using G-1.
Table 1: G-1 in Oncology Mouse Models
| Cancer Type | Mouse Strain | Administration Route | Dosage | Vehicle | Treatment Duration | Key Findings |
| Adrenocortical Carcinoma (Xenograft) | Immunocompromised | Not Specified | 1 mg/kg | Not Specified | 21 days | Significant decrease in tumor volume compared to control.[6] |
| Gastric Cancer (Xenograft) | Not Specified | Not Specified | Not Specified | DMSO | Not Specified | G-1 treatment decreased tumor volume in AGS and SNU-216 cell xenografts.[7] |
| Pancreatic Ductal Adenocarcinoma (Patient-Derived Xenograft) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Attenuated tumor growth.[8] |
| T-cell Acute Lymphoblastic Leukemia | Xenograft model | Not Specified | Not Specified | Not Specified | Not Specified | G-1 shows antileukemic activity.[9] |
Table 2: G-1 in Metabolic Disease Mouse Models
| Model | Mouse Strain | Administration Route | Dosage | Vehicle | Treatment Duration | Key Findings |
| Diet-Induced Obesity (Female) | Ovariectomized C57BL/6 | Subcutaneous | Not Specified | Not Specified | Not Specified | Reduced body weight and improved glucose homeostasis.[10][11][12][13] |
| Diet-Induced Obesity (Male) | C57BL/6 | Subcutaneous | Not Specified | Not Specified | Not Specified | Prevented further weight gain and improved glucose tolerance.[10][11][12][13] |
| Postmenopausal Obesity Model | Ovariectomized mice | Not Specified | Not Specified | Not Specified | 6 weeks | G-1 treatment led to weight loss but was associated with increased blood glucose and insulin resistance in the context of a high-fat diet.[14] |
Experimental Protocols
General In Vivo Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study using G-1 in a mouse model.
Caption: General Workflow for In Vivo G-1 Studies.
Protocol 1: Subcutaneous Xenograft Cancer Model
This protocol describes the use of G-1 in a subcutaneous tumor xenograft model in mice.
1. Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., H295R for adrenocortical carcinoma) under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse (e.g., immunocompromised nude mice).
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
3. G-1 Formulation and Administration:
-
Vehicle Preparation: A common vehicle for G-1 is a solution of DMSO and saline. For example, a stock solution of G-1 can be prepared in DMSO and then diluted with saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity. Other vehicles reported include corn oil or cyclodextrin-based solutions.
-
Dosage: Dosages can range from 1 to 10 mg/kg, administered daily or on alternating days.[6] The optimal dose should be determined in pilot studies.
-
Administration: Administer G-1 or vehicle via subcutaneous or intraperitoneal injection.
4. Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a humane endpoint), euthanize the mice.[6]
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, gene expression analysis).
Protocol 2: Diet-Induced Obesity (DIO) Model
This protocol outlines the use of G-1 in a diet-induced obesity mouse model.
1. Induction of Obesity:
-
At 6-8 weeks of age, place male C57BL/6J mice on a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.[10] A control group should be maintained on a standard chow diet.
2. G-1 Formulation and Administration:
-
Vehicle Preparation: Prepare G-1 in a suitable vehicle such as a solution containing 0.1% BSA and 0.01% Tween 20 in 0.9% NaCl.[2]
-
Dosage: A typical dose is 200 µg per mouse, administered via subcutaneous injection three times a week.[2]
-
Administration: Administer G-1 or vehicle to the HFD-fed mice for a specified duration (e.g., 6-8 weeks).[2][10]
3. Metabolic Phenotyping:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, assess body composition (fat and lean mass) using techniques like DEXA.
-
Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
Food Intake and Energy Expenditure: Monitor food intake and measure energy expenditure using metabolic cages.[11]
4. Endpoint Analysis:
-
Harvest tissues such as liver, adipose tissue, and muscle for histological examination and molecular analysis (e.g., gene expression of metabolic markers).
Pharmacokinetic Data
Limited pharmacokinetic data for G-1 in mice is available in the public domain. The enantiomerically pure form of G-1, LNS8801, has been investigated for oral administration. For LNS8801, oral gavage in mice was performed with a final vehicle consisting of 13% DMSO, 5% EtOH, and sesame oil.[12] Further studies are required to fully characterize the pharmacokinetic profile of G-1 in mice, including its clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion
G-1 is a valuable research tool for investigating the in vivo functions of GPER in various physiological and pathological contexts. The protocols and data presented here provide a foundation for designing and executing robust preclinical studies in mouse models. Researchers should optimize dosage, administration route, and experimental timelines based on the specific research question and mouse model being utilized. Careful monitoring of animal welfare and adherence to institutional animal care and use guidelines are paramount for successful and ethical in vivo research.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer [mdpi.com]
- 9. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical efficacy of the GPER-selective agonist G-1 in mouse models of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy of the first-in-class GPER-selective agonist G-1 in mouse models of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.libraries.rutgers.edu]
- 13. researchgate.net [researchgate.net]
- 14. GPR30 Selective Agonist G1 Exhibits Antiobesity Effects and Promotes Insulin Resistance and Gluconeogenesis in Postmenopausal Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
(3aS,4R,9bR)-G-1 dosage and administration guidelines
Introduction
(3aS,4R,9bR)-G-1, commonly referred to as G-1, is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. It exhibits high binding affinity for GPER (Ki = 11 nM) and demonstrates functional activity at nanomolar concentrations (EC50 = 2 nM).[1] A key feature of G-1 is its selectivity; it does not bind to the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1] This specificity makes G-1 an invaluable tool for researchers studying GPER-mediated signaling pathways and their physiological and pathological roles. These notes provide an overview of G-1's mechanism of action, along with guidelines for its dosage and administration in both in vitro and in vivo experimental settings.
Mechanism of Action
G-1 exerts its effects by binding to and activating GPER, a seven-transmembrane receptor. This activation initiates rapid, non-genomic signaling cascades. Upon agonist binding, GPER can couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Another significant downstream effect is the mobilization of intracellular calcium.[1][2] Furthermore, G-1-activated GPER can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways such as the ERK1/2 signaling cascade.[3] These signaling events can influence a variety of cellular processes, including cell proliferation, migration, and apoptosis.[3][4]
Data Presentation: Dosage and Administration
The following tables summarize the effective concentrations and dosages of G-1 reported in various experimental models.
Table 1: In Vitro Dosage Guidelines for G-1
| Cell Line | Application | Effective Concentration Range | Observed Effects |
| SKBr3 (Breast Cancer) | Inhibition of cell migration | IC50 = 0.7 nM | Increased cytosolic Ca2+ |
| MCF-7 (Breast Cancer) | Inhibition of cell migration | IC50 = 1.6 nM | Inhibition of cell growth (IC50 = 1.1 µM after 3 days) |
| MCF-1 (Breast Cancer) | Cell cycle analysis | Not specified | Blocks cell cycle progression at the G1 phase |
| A549 (Lung Cancer) | Antiproliferative and apoptotic assays | 10 µM - 100 µM | Decreased cell proliferation, increased apoptosis |
| H295R (Adrenocortical Carcinoma) | Cell growth and cell cycle analysis | 1 µM | Cell cycle arrest in the G2 phase, induction of apoptosis |
| Jurkat (T-cell Leukemia) | Cytotoxicity assays | ≥0.5 µM | Concentration-dependent reduction in live cell count |
| Primary Cortical Neurons | Neuroprotection assays | Not specified | Inhibition of glutamate-induced autophagy and neuronal loss |
Table 2: In Vivo Dosage Guidelines for G-1
| Animal Model | Administration Route | Dosage | Application |
| Mouse | Not specified | Not specified | Therapeutic effects in the EAE model of multiple sclerosis |
| Immunocompromised Mice (xenograft) | Subcutaneous injection | Not specified in abstract | Decreased tumor growth of H295R cells |
| Ovariectomized (OVX) Female Mice | Not specified | Not specified | Attenuation of obesity, enhanced energy expenditure |
| Male DIO (Diet-induced obesity) Mice | Not specified | Not specified | Anti-obesity and anti-diabetic effects |
| Female Rats | Not specified | Not specified | Reduced AngII-stimulated fluid intake |
Experimental Protocols
1. In Vitro Cell Treatment with G-1
-
Objective: To assess the effects of G-1 on cultured cells.
-
Materials:
-
G-1 stock solution (e.g., 20 mM in DMSO)[4]
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest (e.g., MCF-7, H295R)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Assay-specific reagents (e.g., MTT for viability, antibodies for western blotting)
-
-
Protocol:
-
Cell Seeding: Plate cells at the desired density in multi-well plates, flasks, or dishes and allow them to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: Dilute the G-1 stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to prepare a serial dilution. A vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of G-1 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.[5]
-
Downstream Analysis: Following incubation, process the cells for the intended analysis, such as cell viability assays (MTT), apoptosis assays (caspase activity), cell cycle analysis (flow cytometry), or protein expression analysis (Western blot).
-
2. In Vivo Administration of G-1 in Mice
-
Objective: To evaluate the systemic effects of G-1 in a mouse model.
-
Materials:
-
G-1
-
Vehicle for in vivo administration (e.g., 50% PEG300 in 50% Saline)[5]
-
Mice (strain and sex appropriate for the study)
-
Administration equipment (e.g., gavage needles, syringes)
-
-
Protocol:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Preparation of G-1 Solution: Prepare the G-1 solution for administration in a suitable vehicle. The concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice. Sonication may be required to aid dissolution.[5]
-
Administration: Administer G-1 to the mice via the chosen route (e.g., oral gavage, subcutaneous injection, or intraperitoneal injection). Ensure proper handling and technique to minimize stress and injury to the animals. A control group receiving only the vehicle should be included.
-
Monitoring: Monitor the animals regularly for any adverse effects and for the desired experimental outcomes (e.g., tumor volume, body weight, behavioral changes).
-
Endpoint Analysis: At the end of the study period, euthanize the animals and collect tissues or blood for further analysis as required by the experimental design.
-
Mandatory Visualizations
Caption: G-1 activated GPER signaling pathway.
Caption: In Vitro experimental workflow for G-1 treatment.
References
- 1. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 2. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis Following (3aS,4R,9bR)-G-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of (3aS,4R,9bR)-G-1, a selective G Protein-Coupled Estrogen Receptor (GPER-1) agonist. This document outlines the mechanism of G-1, its impact on key signaling pathways, and detailed protocols for performing Western blot analysis to quantify changes in protein expression.
This compound , hereafter referred to as G-1, is a potent and selective non-steroidal agonist for GPER-1 (also known as GPR30).[1] Unlike classical estrogen receptors (ERα and ERβ), GPER-1 is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[2][3] G-1 has been instrumental in elucidating the physiological and pathophysiological roles of GPER-1, which is implicated in a wide range of cellular processes including proliferation, apoptosis, migration, and metabolic regulation.[4][5]
Activation of GPER-1 by G-1 initiates a cascade of intracellular signaling events. A primary mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[5][6] Additionally, GPER-1 activation can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] G-1 has also been shown to induce calcium mobilization from intracellular stores.[1]
Due to its diverse signaling capabilities, G-1 has been investigated as a potential therapeutic agent in various diseases, including cancer and metabolic disorders.[4][5] Western blot analysis is a crucial technique to dissect the molecular mechanisms underlying the effects of G-1 treatment by quantifying changes in the expression and phosphorylation status of key signaling proteins.
Data Presentation: Effects of G-1 Treatment on Protein Expression
The following table summarizes the observed effects of G-1 treatment on the expression of various proteins as determined by Western blot analysis in different cell lines.
| Protein of Interest | Cell Type | G-1 Concentration | Treatment Duration | Observed Effect | Reference |
| Phospho-ERK1/2 | Ovarian Cancer Cells (Caov3, Caov4) | Not Specified | Not Specified | Sustained increase | [8] |
| Phospho-p38 | Breast Cancer Cells (MCF-7) | 1, 2.5, 5 µM | 24, 48, 72 h | Activation (increase) | [9] |
| Phospho-JNK | Breast Cancer Cells (MCF-7) | 1, 2.5, 5 µM | 24, 48, 72 h | Activation (increase) | [9] |
| Cleaved PARP | Breast Cancer Cells (MCF-7) | 1, 2.5, 5 µM | 24, 48, 72 h | Increase | [9] |
| Cyclin A2 | Breast Cancer Cells (BT-474) | Not Specified | Not Specified | Significant decline | [10] |
| BAX | Rat Sertoli Cells | 1 nM | 24 h | Not specified, but EGFR/MAPK dependent | [11] |
| BCL2 | Rat Sertoli Cells | 1 nM | 24 h | Not specified, but EGFR/MAPK dependent | [11] |
| PPARγ | Rat Hippocampus (in vivo) | Not Specified | 1 and 3 days | Marked enhancement | [12] |
| BDNF | Rat Hippocampus (in vivo) | Not Specified | 1 and 3 days | Marked enhancement | [12] |
Signaling Pathway and Experimental Workflow Visualization
To facilitate a deeper understanding of the molecular events initiated by G-1 and the methodology to study them, the following diagrams illustrate the GPER-1 signaling pathway and the Western blot experimental workflow.
Caption: GPER-1 signaling pathway activated by G-1.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and G-1 Treatment
-
Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells in a low-serum or serum-free medium for 4-24 hours prior to treatment.
-
G-1 Preparation: Prepare a stock solution of G-1 (e.g., 10 mM in DMSO). Further dilute the stock solution in a serum-free medium to the desired final concentrations.
-
Treatment: Remove the culture medium and add the G-1 containing medium to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest G-1 treatment group.
-
Incubation: Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1 h, 24 h, 48 h) at 37°C in a CO₂ incubator.
Protocol 2: Western Blot Analysis
Materials and Reagents:
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine-Methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in TBST for phospho-proteins; 5% non-fat dry milk in TBST for total proteins)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies (specific to the target protein, e.g., anti-p-ERK, anti-total-ERK, anti-Cyclin A2)
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
-
Digital Imaging System
Procedure:
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to the protein lysate.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with the appropriate blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-proteins, use 5% BSA in TBST to avoid high background.[4]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.[10]
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH, or total protein normalization). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of G-Protein-Coupled Estrogen Receptor 1 (GPER1) Reduces Progression of Vulvar Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.7. Western blot quantification and densitometry [bio-protocol.org]
- 10. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Actions of G-Protein-Coupled Estrogen Receptor 1 (GPER) and Brain-Derived Estrogen Following Cerebral Ischemia in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis Following (3aS,4R,9bR)-G-1 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3aS,4R,9bR)-G-1 is a selective agonist of the G protein-coupled estrogen receptor (GPER), a transmembrane estrogen receptor that mediates rapid, non-genomic signaling pathways.[1] Activation of GPER by G-1 has been shown to influence a variety of cellular processes, including proliferation, apoptosis, and migration in various cell types, particularly in cancer cells.[2][3] The downstream effects of GPER activation are mediated through complex signaling cascades that ultimately lead to changes in gene expression.[4]
These application notes provide a comprehensive overview of the methodologies used to analyze gene expression changes following stimulation with this compound. Detailed protocols for key experiments, including RNA sequencing, quantitative real-time PCR, and Western blotting, are provided to enable researchers to investigate the molecular mechanisms underlying G-1-induced cellular responses. Furthermore, this document outlines the signaling pathways activated by G-1 and presents a framework for the analysis and interpretation of the resulting gene expression data.
GPER Signaling Pathway
Stimulation of GPER with G-1 initiates a cascade of intracellular signaling events. These include the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the MAPK/ERK and PI3K/Akt pathways.[5] Additionally, GPER activation can lead to an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).[6] These pathways converge on the regulation of transcription factors such as c-Fos, EGR1, and CREB, which then modulate the expression of target genes involved in cell cycle progression, apoptosis, and other cellular functions.[6][7][8]
Caption: GPER Signaling Pathway upon G-1 Stimulation.
Experimental Workflow
A typical workflow for analyzing gene expression changes following G-1 stimulation involves cell culture and treatment, followed by the extraction of RNA and protein. RNA can be used for genome-wide expression profiling by RNA sequencing or for targeted gene analysis by qPCR. Protein extracts are used to validate changes in protein expression and signaling pathway activation by Western blotting. The resulting gene lists from high-throughput methods are then analyzed for functional enrichment using tools like Gene Ontology analysis.
Caption: Experimental Workflow for Gene Expression Analysis.
Data Presentation
Disclaimer: The following tables present representative data based on genes and pathways reported in the literature to be affected by G-1/GPER stimulation. The quantitative values (Fold Change and p-value) are illustrative and may not reflect actual experimental results.
Table 1: Differentially Expressed Genes in Ovarian Cancer Cells (OVCAR-3) after G-1 (1 µM) Treatment for 48h
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| Upregulated Genes | ||||
| ANGPTL4 | Angiopoietin-like 4 | Angiogenesis, Metabolism | 8.5 | < 0.001 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | 4.2 | < 0.01 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation | 3.5 | < 0.01 |
| EGR1 | Early Growth Response 1 | Transcription factor, cell growth | 3.1 | < 0.01 |
| CTGF | Connective Tissue Growth Factor | Cell adhesion, proliferation | 2.8 | < 0.05 |
| Downregulated Genes | ||||
| CCNE1 | Cyclin E1 | Cell cycle progression | -2.5 | < 0.05 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Apoptosis inhibitor | -2.1 | < 0.05 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Transcription factor, cell proliferation | -1.8 | < 0.05 |
Table 2: Key Signaling Proteins Modulated by G-1 (1 µM) Treatment for 1h
| Protein | Phosphorylation Site | Pathway | Fold Change (p-Protein / Total Protein) | p-value |
| p-ERK1/2 | Thr202/Tyr204 | MAPK/ERK | 3.2 | < 0.01 |
| p-Akt | Ser473 | PI3K/Akt | 2.5 | < 0.01 |
| p-CREB | Ser133 | cAMP/PKA | 2.1 | < 0.05 |
Experimental Protocols
Cell Culture and G-1 Stimulation
-
Cell Lines: Ovarian cancer cell lines OVCAR-3 and OAW-42 are suitable models.[9][10]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
G-1 Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
For gene expression analysis, replace the medium with serum-free medium for 24 hours prior to treatment to reduce basal signaling.
-
Treat cells with the desired concentration of G-1 (e.g., 1 µM) or vehicle (DMSO) for the specified duration (e.g., 24, 48, or 72 hours for RNA analysis; 5, 15, 30, 60 minutes for protein analysis).
-
RNA Extraction and RNA Sequencing
-
RNA Extraction:
-
Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol or RLT buffer from a kit).
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from total RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate using a SYBR Green-based qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and the master mix.
-
Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
-
Data Analysis:
-
Perform qPCR on a real-time PCR system.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Western Blotting
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, c-Fos, EGR1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
-
Gene Ontology (GO) Enrichment Analysis
-
Identify Differentially Expressed Genes (DEGs):
-
From the RNA sequencing data, identify genes that are significantly up- or downregulated upon G-1 treatment (e.g., |fold change| > 2 and adjusted p-value < 0.05).
-
-
Perform GO Analysis:
-
Use online tools such as DAVID, PANTHER, or software packages in R (e.g., clusterProfiler) to perform GO enrichment analysis on the list of DEGs.
-
This analysis will identify over-represented GO terms in the categories of Biological Process, Molecular Function, and Cellular Component, providing insights into the biological functions affected by G-1 stimulation.
-
References
- 1. EGR-1, the reluctant suppression factor: EGR-1 is known to function in the regulation of growth, differentiation, and also has significant tumor suppressor activity and a mechanism involving the induction of TGF-beta1 is postulated to account for this suppressor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The G protein-coupled estrogen receptor (GPER) agonist G-1 expands the regulatory T cell population under T(H)17 polarizing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immediate-early gene Egr-1 regulates the activity of the thymidine kinase promoter at the G0-to-G1 transition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G protein-coupled receptor GPR30 mediates c-fos up-regulation by 17beta-estradiol and phytoestrogens in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G protein-coupled estrogen receptor 1 (GPER-1) and agonist G-1 inhibit growth of ovarian cancer cells by activation of anti-tumoral transcriptome responses: impact of GPER-1 mRNA on survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G protein-coupled estrogen receptor 1 (GPER-1) and agonist G-1 inhibit growth of ovarian cancer cells by activation of anti-tumoral transcriptome responses: impact of GPER-1 mRNA on survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Proliferation Using (3aS,4R,9bR)-G-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3aS,4R,9bR)-G-1, hereafter referred to as G-1, is a non-steroidal, selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30.[1][2] With a high binding affinity for GPER (Ki = 11 nM), G-1 has become an invaluable pharmacological tool to investigate GPER-mediated signaling pathways, distinct from classical nuclear estrogen receptors (ERα and ERβ).[2][3] Emerging research has highlighted the potent anti-proliferative effects of G-1 in various cancer models. Interestingly, G-1 exhibits a dual mechanism of action: at low nanomolar concentrations, it modulates GPER-dependent signaling pathways, while at higher micromolar concentrations, it can induce G2/M cell cycle arrest and apoptosis through a GPER-independent mechanism by inhibiting tubulin polymerization.[2][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing G-1 to study cancer cell proliferation.
Mechanism of Action
G-1's impact on cancer cell proliferation is multifaceted and context-dependent, involving at least two distinct mechanisms:
-
GPER-Dependent Signaling: Upon binding to G-1, GPER can initiate rapid non-genomic signaling cascades. A key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs through GPER-mediated activation of Src kinase, leading to the cleavage and release of membrane-bound heparin-binding EGF-like growth factor (HB-EGF). Released HB-EGF then activates EGFR, stimulating downstream pro-survival and proliferative pathways like the MAPK/ERK and PI3K/Akt pathways. However, in some cancer contexts, sustained GPER activation can lead to cell cycle arrest and apoptosis.[5][6]
-
GPER-Independent Tubulin Inhibition: At micromolar concentrations, G-1 has been shown to directly interact with tubulin at the colchicine-binding site.[2] This interaction disrupts microtubule dynamics, preventing the formation of a functional mitotic spindle. The failure of proper chromosome segregation during mitosis leads to a G2/M phase cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis.[4] This mechanism is particularly effective in triple-negative breast cancer cells.
Data Presentation
Quantitative Analysis of G-1's Anti-Proliferative Effects
The following tables summarize the half-maximal inhibitory concentration (IC50) values of G-1 on the proliferation and migration of various cancer cell lines. It is important to note that IC50 values can vary based on the assay used, incubation time, and specific cell line characteristics.
| Breast Cancer Cell Lines | Assay Type | Incubation Time | IC50 Value | Reference |
| MCF-7 (ER+) | Proliferation (MTT) | 3 days | 1.1 µM | [7] |
| SK-BR-3 (HER2+) | Proliferation (MTT) | 3 days | 2.8 µM | [7] |
| MCF-7 (ER+) | Migration Inhibition | - | 1.6 nM | [3] |
| SK-BR-3 (HER2+) | Migration Inhibition | - | 0.7 nM | [3] |
| Ovarian Cancer Cell Lines | Assay Type | Incubation Time | IC50 Value | Reference |
| OV90 | Viability | 48 hours | 1.06 µM | [1] |
| FT190 (Fallopian Tube) | Viability | 48 hours | 2.58 µM | [1] |
| OVCAR420 | Viability | 48 hours | 6.97 µM | [1] |
| Other Cancer Cell Lines | Assay Type | Incubation Time | IC50 Value | Reference |
| HCT116 (Colorectal) | Tumor Growth (Xenograft) | - | G-1 reduces tumor growth | [2] |
| Adrenocortical Carcinoma (ACC) | Cell Growth | - | G-1 decreases cell growth | [3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Proliferation Assessment (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
G-1 stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
G-1 Treatment: Prepare serial dilutions of G-1 in culture medium. Remove the old medium from the wells and add 100 µL of the G-1 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
G-1 treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of G-1 for a specified duration. Collect both adherent and floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Materials:
-
G-1 treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample after treatment with G-1.
-
Fixation: Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
Washing: Centrifuge the fixed cells at 500 x g for 5-10 minutes. Decant the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay is a simple method to study directional cell migration in vitro.
Materials:
-
Cells seeded in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
PBS
-
Culture medium with desired G-1 concentrations (often low-serum to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and allow them to grow to 90-100% confluency.
-
Create the Scratch: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
G-1 Treatment: Replace the PBS with fresh medium containing the desired concentrations of G-1 or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points (time 0).
-
Incubation and Imaging: Incubate the plate at 37°C in a 5% CO2 incubator. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each time point and treatment condition. Calculate the percentage of wound closure over time compared to the initial scratch width.
Conclusion
This compound is a versatile research tool for investigating cancer cell proliferation due to its dual mechanism of action. By modulating GPER signaling at low concentrations and inhibiting microtubule dynamics at higher concentrations, G-1 offers a unique opportunity to probe different cellular pathways. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating the anti-cancer effects of G-1. Careful consideration of cell type, G-1 concentration, and treatment duration is crucial for interpreting the results accurately.
References
- 1. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The G Protein-Coupled Receptor GPR30 Inhibits Proliferation of Estrogen Receptor-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (3aS,4R,9bR)-G-1 in Neuroscience and Neuroprotection Research
Introduction
(3aS,4R,9bR)-G-1, hereafter referred to as G-1, is a potent and selective non-steroidal agonist for the G-protein coupled estrogen receptor 1 (GPER), also known as GPR30.[1][2] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid estrogenic signaling.[1][2] In the field of neuroscience, G-1 has emerged as a critical pharmacological tool and a potential therapeutic lead for its significant neuroprotective effects across various models of neurodegenerative diseases and neuronal injury.[2][3] Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis makes it a subject of intensive research.[1][3]
These application notes provide an overview of G-1's mechanism of action, summarize key quantitative data from preclinical studies, and offer detailed protocols for its use in both in vivo and in vitro neuroprotection models.
Mechanism of Action in Neuroprotection
G-1 exerts its neuroprotective effects by activating GPER, which is widely expressed in various brain regions.[3] This activation triggers a cascade of downstream signaling pathways that collectively enhance neuronal survival and function. In neurons, GPER activation is predominantly associated with pro-survival signaling.[4] Key pathways implicated in G-1 mediated neuroprotection include:
-
PI3K/Akt Pathway: Activation of this pathway is a central mechanism for G-1's pro-survival effects.[3][4][5] It leads to the inhibition of pro-apoptotic proteins and the promotion of cellular growth and proliferation.
-
ERK1/2 (MAPK) Pathway: GPER activation by G-1 stimulates the ERK1/2 pathway, which is crucial for neurogenesis, synaptic plasticity, and cell survival.[3][4]
-
cAMP/CREB Pathway: In neuronal cells, G-1 can induce a dose-dependent increase in cAMP levels, leading to the activation of CREB, a key transcription factor in learning, memory, and neuronal survival.[4]
-
BDNF/TrkB Signaling: G-1 has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, a critical pathway for neuronal maintenance and synaptic function.[1]
-
Anti-inflammatory and Anti-oxidative Stress Effects: G-1 has been demonstrated to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in microglia.[6][7] It also mitigates oxidative stress, a common pathological feature in many neurodegenerative disorders.[3]
Below is a diagram illustrating the primary signaling cascades initiated by G-1 in neurons.
Quantitative Data Summary
The following tables summarize quantitative data on the application and effects of G-1 in various experimental models as reported in the literature.
Table 1: In Vivo Studies - Dosages and Effects
| Model Organism | Disease Model | G-1 Dosage & Administration | Key Findings | Reference |
| Mouse | MPTP-induced Parkinsonism | 12-day treatment (dosage not specified) | Increased number of tyrosine hydroxylase-immunoreactive cells; Reduced microglial activation; Abatement of proinflammatory cytokines. | [6] |
| Ovariectomized (OVX) Mouse | Middle Cerebral Artery Occlusion (MCAO) | 0.2 µg (intracerebroventricularly) | Provided significant neuroprotection against ischemic injury. | [7] |
| Ovariectomized Rat | Global Cerebral Ischemia (GCI) | Not specified | Reduced pro-inflammatory markers (iNOS, MHCII, CD68); Enhanced anti-inflammatory markers (CD206, Arginase 1). | [7] |
Table 2: In Vitro Studies - Concentrations and Effects
| Cell Type | Model / Treatment | G-1 Concentration | Key Findings | Reference |
| BV2 microglial cells | MPP+ stimulation | Not specified | Reduced release of proinflammatory cytokines (IL-1β, TNF-α, IL-6). | [6] |
| Primary hippocampal neurons | Developing culture | Not specified | Increased neurogenin 3 expression and neuritogenesis; Increased Akt phosphorylation. Effects blocked by GPER antagonist G15. | [5] |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes a general procedure to assess the neuroprotective effects of G-1 against dopaminergic neurodegeneration induced by MPTP.
1. Materials and Reagents:
-
G-1 (this compound)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Vehicle (e.g., DMSO, saline, or as appropriate for G-1 solubility)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Primary antibodies (e.g., anti-Tyrosine Hydroxylase (TH), anti-Iba1)
-
Secondary antibodies (fluorescently-conjugated)
-
Microscope for imaging
2. Experimental Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into groups (n=8-10 per group):
-
Vehicle Control
-
MPTP + Vehicle
-
MPTP + G-1
-
-
MPTP Administration: Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.
-
G-1 Treatment:
-
Prepare G-1 solution in a suitable vehicle.
-
Administer G-1 (e.g., daily via subcutaneous injection or as determined by pilot studies) starting 24 hours after the last MPTP injection and continuing for the duration of the study (e.g., 12 days).[6]
-
-
Behavioral Assessment (Optional): Perform motor function tests (e.g., rotarod, pole test) at baseline and at the end of the treatment period to assess functional recovery.
-
Tissue Collection:
-
At the end of the treatment period, deeply anesthetize the mice.
-
Perform transcardial perfusion first with cold saline, followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Harvest the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
-
Immunohistochemistry:
-
Section the brains (e.g., 30 µm coronal sections) using a cryostat, focusing on the substantia nigra and striatum.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons and Iba1 to visualize microglia.
-
-
Quantification and Analysis:
-
Use stereological methods to count the number of TH-positive neurons in the substantia nigra.
-
Quantify the density of Iba1-positive microglia and analyze their morphology to assess neuroinflammation.
-
Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: In Vitro Neuroprotection Assay in Primary Neuronal Cultures
This protocol details a method for evaluating G-1's ability to protect cultured neurons from an excitotoxic or oxidative insult.
1. Materials and Reagents:
-
G-1
-
Neurotoxin (e.g., glutamate, MPP+, or H₂O₂)
-
Primary cortical or hippocampal neurons (e.g., from E18 rat embryos)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
Poly-D-lysine coated culture plates
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Reagents for immunocytochemistry or Western blotting
2. Experimental Procedure:
-
Neuron Culture: Plate dissociated primary neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.
-
G-1 Pre-treatment:
-
Prepare stock solutions of G-1 in DMSO and dilute to final concentrations in culture medium.
-
Pre-treat the neuronal cultures with various concentrations of G-1 (e.g., 10 nM - 1 µM) for a specified period (e.g., 1-24 hours) prior to insult. Include a vehicle-only control.
-
-
Induction of Neuronal Damage:
-
After pre-treatment, expose the neurons to a neurotoxin. For example, add glutamate (e.g., 50 µM for 1 hour) or MPP+ to the culture medium. Include a control group that receives no toxin.
-
-
Assessment of Cell Viability:
-
After the toxin exposure period (e.g., 24 hours), measure neuronal viability using a standard assay:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release into the medium, an indicator of cell death.
-
-
-
Mechanism of Action Studies (Optional):
-
Western Blotting: Lyse cells at different time points to analyze the phosphorylation status of key signaling proteins like Akt and ERK1/2.[5]
-
Immunocytochemistry: Fix cells and stain for markers of apoptosis (e.g., cleaved caspase-3) or neuronal integrity (e.g., MAP2).
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Generate dose-response curves for G-1's protective effect.
-
Use statistical analysis to determine significant differences between groups.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the neuroprotective effects of G-1.
Conclusion and Future Directions
This compound is an invaluable tool for studying the role of GPER in the central nervous system. Its demonstrated efficacy in preclinical models of neurodegeneration and ischemia highlights its therapeutic potential.[3][6][7] Future research should focus on elucidating the cell-type-specific actions of G-1, further defining its downstream signaling targets, and evaluating its long-term efficacy and safety in more complex animal models. The development of G-1 analogs with improved pharmacokinetic properties will be crucial for translating these promising preclinical findings into clinical applications for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of G protein-coupled estrogen receptor 1 on neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled estrogen receptor is required for the neuritogenic mechanism of 17β-estradiol in developing hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPER Agonist G1 Attenuates Neuroinflammation and Dopaminergic Neurodegeneration in Parkinson Disease | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Cardiovascular Applications of (3aS,4R,9bR)-G-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3aS,4R,9bR)-G-1 is a selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Emerging research has highlighted the significant therapeutic potential of G-1 in the cardiovascular system.[1] GPER activation by G-1 initiates rapid, non-genomic signaling cascades that contribute to cardioprotection and vasodilation.[1][2] These application notes provide a comprehensive overview of the cardiovascular applications of G-1, detailed experimental protocols, and a summary of key quantitative data.
Cardiovascular Protective Mechanisms
G-1 exerts its cardiovascular effects through multiple mechanisms:
-
Vasodilation and Blood Pressure Reduction: G-1 induces vasodilation in various arterial beds, including rodent and human arteries, leading to a dose-dependent reduction in blood pressure.[3] This effect is mediated through both endothelium-dependent and -independent pathways.[1][4]
-
Cardioprotection against Ischemia-Reperfusion (I/R) Injury: G-1 has been shown to be cardioprotective in models of myocardial I/R injury, reducing infarct size and improving functional recovery.[5] This protection is mediated, in part, by the activation of pro-survival signaling pathways.
-
Attenuation of Cardiac Hypertrophy and Dysfunction: In models of postmenopausal diabetic cardiomyopathy, G-1 treatment ameliorates cardiac dysfunction and oxidative stress.[6] It has also been shown to improve myocardial relaxation and reduce cardiac myocyte hypertrophy.
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: G-1 can inhibit the proliferation of human vascular smooth muscle cells, a key process in the development of atherosclerosis.[2][3]
-
Protection Against Doxorubicin-Induced Cardiotoxicity: G-1 has demonstrated a protective role against the cardiotoxic effects of the chemotherapy drug doxorubicin by reducing inflammation, oxidative stress, and cardiomyocyte apoptosis.[7]
Key Signaling Pathways
The cardiovascular effects of G-1 are primarily mediated by the activation of the G protein-coupled estrogen receptor (GPER), which triggers downstream signaling cascades.
GPER-Mediated Cardioprotection Signaling
Activation of GPER by G-1 in cardiomyocytes initiates a pro-survival signaling cascade, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for reducing cell death and improving functional recovery following ischemia-reperfusion injury.
Caption: GPER-mediated PI3K/Akt signaling pathway in cardiomyocytes.
GPER-Mediated Vasodilation Signaling
In vascular endothelial cells, G-1 binding to GPER can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in nitric oxide (NO) production and subsequent vasodilation. In vascular smooth muscle cells, GPER activation can modulate intracellular calcium levels, contributing to relaxation.
Caption: GPER-mediated signaling in vasodilation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the cardiovascular effects of G-1.
Table 1: Hemodynamic Effects of G-1 in Rats
| Parameter | Species/Model | G-1 Dose | Effect | Reference |
| Mean Arterial Pressure | Normotensive Sprague-Dawley Rats | 41.2 ng/kg (i.v.) | 2.6 ± 2% decrease | [3] |
| 412 ng/kg (i.v.) | 10 ± 1% decrease | [3] | ||
| 4.12 µg/kg (i.v.) | 13 ± 1% decrease | [3] | ||
| 20.6 µg/kg (i.v.) | 13.5 ± 2.2% decrease | [3] | ||
| Left Ventricular Systolic Pressure (LVSP) | Ovariectomized Type 2 Diabetic Rats | Not specified | Significantly increased vs. vehicle | [6] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Ovariectomized Type 2 Diabetic Rats | Not specified | Significantly decreased vs. vehicle | [6] |
| +dp/dt (max rate of pressure rise) | Ovariectomized Type 2 Diabetic Rats | Not specified | Significantly increased vs. vehicle | [6] |
| -dp/dt (max rate of pressure fall) | Ovariectomized Type 2 Diabetic Rats | Not specified | Significantly increased vs. vehicle | [6] |
Table 2: Cardioprotective Effects of G-1 in Ischemia-Reperfusion Injury
| Parameter | Species/Model | G-1 Concentration | Effect | Reference |
| Rate Pressure Product (% recovery) | Isolated Rat Hearts (Langendorff) | 110 nM | 43.8 ± 4.3% (vs. 26.9 ± 2.1% in control) | [5] |
| Infarct Size (% of ventricle) | Isolated Rat Hearts (Langendorff) | 110 nM | 18.8 ± 2.7% (vs. 32.4 ± 2.1% in control) | [5] |
| Lactate Dehydrogenase (LDH) Levels | Ex vivo Perfused Rat Hearts (Doxorubicin model) | 50 µg/kg/day (in vivo pretreatment) | Significantly reduced vs. Doxorubicin alone | [7] |
Table 3: Cellular and Molecular Effects of G-1
| Parameter | Cell/Tissue Type | G-1 Concentration | Effect | Reference |
| ERK-1/2 Phosphorylation | Human Vascular Smooth Muscle Cells | 10 nM | Increased phosphorylation | [3] |
| 100 nM | Increased phosphorylation | [3] | ||
| Cell Proliferation | Human Vascular Smooth Muscle Cells | 1000 nM | Reduced by 60-80% | [3] |
| Superoxide Dismutase (SOD) Activity | Rat Left Ventricle (OVX+T2D model) | Not specified | Significantly increased vs. vehicle | [6] |
| Malondialdehyde (MDA) Levels | Rat Left Ventricle (OVX+T2D model) | Not specified | Significantly decreased vs. vehicle | [6] |
Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury
This protocol is adapted from studies evaluating the cardioprotective effects of G-1.
Caption: Experimental workflow for Langendorff I/R studies with G-1.
Materials:
-
Male Sprague-Dawley rats (200-350 g)
-
Heparin
-
Anesthetic (e.g., pentobarbital sodium)
-
Langendorff apparatus
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)
-
This compound
-
Triphenyltetrazolium chloride (TTC) for staining
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin intravenously to prevent coagulation.
-
Heart Excision and Mounting: Rapidly excise the heart and mount it on the Langendorff apparatus via aortic cannulation.
-
Stabilization: Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure for a stabilization period of 20-30 minutes.
-
Pre-treatment: Administer G-1 (e.g., 110 nM) or vehicle control into the perfusion buffer for 10 minutes prior to ischemia.
-
Ischemia: Induce global no-flow ischemia by stopping the perfusion for 20-30 minutes.
-
Reperfusion: Reperfuse the heart with the buffer for 120 minutes.
-
Functional Assessment: Monitor cardiac function (e.g., heart rate, left ventricular developed pressure) throughout the experiment to calculate the Rate Pressure Product (RPP).
-
Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it, and incubate with TTC stain to differentiate between viable (red) and infarcted (pale) tissue.
Protocol 2: In Vivo Blood Pressure Measurement in Rats
This protocol describes the acute administration of G-1 to assess its effects on blood pressure.
Materials:
-
Normotensive Sprague-Dawley rats
-
Anesthetic
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
This compound solution for intravenous infusion
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP).
-
G-1 Administration: Infuse increasing doses of G-1 (e.g., 41.2 ng/kg, 412 ng/kg, 4.12 µg/kg, and 20.6 µg/kg) intravenously.
-
Data Recording: Continuously record the blood pressure response to each dose.
-
Data Analysis: Express the change in blood pressure as a percentage change from the baseline.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol is for assessing the activation of pro-survival signaling in cardiomyocytes treated with G-1.
Materials:
-
Isolated cardiomyocytes or cardiac tissue lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell/Tissue Lysis: Homogenize cardiac tissue or lyse cardiomyocytes in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and express the level of phosphorylated Akt relative to total Akt.
Conclusion
This compound represents a promising therapeutic agent for a range of cardiovascular diseases. Its ability to activate GPER and modulate key signaling pathways involved in cardioprotection and vascular function underscores its potential for further investigation and development. The protocols and data presented here provide a foundation for researchers to explore the cardiovascular applications of G-1 in greater detail.
References
- 1. G protein-coupled oestrogen receptor 1 (GPER1)/GPR30: a new player in cardiovascular and metabolic oestrogenic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The G-Protein-Coupled Estrogen Receptor Agonist Prevents Cardiac Lipid Accumulation by Stimulating Cardiac Peroxisome Proliferator-Activated Receptor α: A Preclinical Study in Ovariectomized-Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(3aS,4R,9bR)-G-1 synthesis yield optimization techniques
Welcome to the technical support center for the synthesis of (3aS,4R,9bR)-G-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimized protocols for this important GPR30 agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Sc(OTf)₃-catalyzed aza-Diels-Alder reaction.
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yield can stem from several factors. Consider the following troubleshooting steps:
-
Imine Formation: Incomplete formation of the imine intermediate is a common issue, especially in the multicomponent approach.
-
Solution: Switch to the stepwise procedure (Method B). Pre-form the imine by heating the neat aldehyde (6-bromopiperonal) and aniline (p-aminoacetophenone) components. This ensures complete conversion to the imine before the cyclization step, which can increase product yields.[1]
-
-
Reaction Conditions: Suboptimal temperature or solvent can reduce efficiency.
-
Solution: Ensure the reaction is conducted under optimized conditions. For the highest selectivity and good yield, the cyclization step should be performed at 0 °C in dichloromethane (DCM).[1]
-
-
Catalyst Activity: The Lewis acid catalyst, Scandium triflate (Sc(OTf)₃), is moisture-sensitive.
-
Solution: Use anhydrous solvents and reagents. Ensure the Sc(OTf)₃ is fresh and has been stored under inert conditions.
-
-
Cyclopentadiene Dimerization: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. The monomer is the reactive species in the Diels-Alder reaction.
Q2: The diastereoselectivity of my reaction is poor, and I'm getting a significant amount of the exo isomer. How can I improve the endo selectivity?
A2: Achieving high endo-diastereoselectivity is crucial. The following factors are key:
-
Temperature: Lower reaction temperatures favor the kinetic endo product.
-
Solution: Perform the Sc(III)-catalyzed cyclization at 0 °C.[1] At ambient temperature, selectivity may be lower.
-
-
Solvent Choice: The reaction solvent has a significant impact on diastereoselectivity.
Q3: Should I use the multicomponent (Method A) or the stepwise (Method B) procedure?
A3: The choice depends on your specific experimental observations.
-
Multicomponent (Method A): This method is more atom- and step-economical, combining all reactants in a single pot. It can provide near-quantitative yields when successful.[1] Start with this method for efficiency.
-
Stepwise (Method B): This approach is preferred if the multicomponent reaction is problematic (e.g., low yield, complex mixture).[1] It involves pre-forming the imine, which can be advantageous if the imine has low solubility or if side reactions occur during the one-pot procedure.[1] This method has been shown to increase product yields and provide excellent diastereoselectivity.[1]
Q4: I am observing unexpected side products in my reaction mixture. What could they be?
A4: Besides the exo diastereomer, a common side product is dicyclopentadiene.
-
Cause: Cyclopentadiene can undergo a Diels-Alder reaction with itself, especially if the imine dienophile is not reactive enough or if the reaction temperature is too high before the intended cycloaddition occurs.[3][4]
-
Solution: Use an excess of freshly cracked cyclopentadiene to favor the reaction with the imine. Maintain the recommended reaction temperature to control reactivity.
Data Summary: Optimization of G-1 Synthesis
The following table summarizes the reported yields and diastereoselectivity for the synthesis of this compound under various conditions.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | endo:exo Ratio | Reference |
| Multicomponent (A) | Sc(OTf)₃ | Acetonitrile | ~23 °C | 2.0 h | Near Quantitative | - | [1] |
| Stepwise (B) | Sc(OTf)₃ | DCM | 0 °C | 4.0 h | 95% | 98:02 | [1] |
Experimental Protocols
Method A: Multicomponent Procedure [1]
-
To a mixture of 6-bromopiperonal (2.30 g, 10.0 mmol), p-aminoacetophenone (1.30 g, 10.0 mmol), and cyclopentadiene (3.30 g, 50.0 mmol) in anhydrous acetonitrile (25 cm³), add a catalytic amount of Sc(OTf)₃ (0.492 g, 1.0 mmol) dissolved in anhydrous acetonitrile (2.0 cm³).
-
Stir the reaction mixture at ambient temperature (~23 °C) for 2.0 hours.
-
Remove the volatiles in vacuo.
-
Purify the residue by silica gel column chromatography to yield the product.
Method B: Stepwise Procedure [1]
-
Imine Formation: Prepare the imine intermediate by heating a neat mixture of 6-bromopiperonal and p-aminoacetophenone at 170 °C for 5 minutes to achieve complete conversion. Let the mixture cool to form the solid imine.
-
Cyclization: In a separate flask, dissolve the pre-formed imine (0.346 g, 1 mmol) and cyclopentadiene (0.330 g, 5.0 mmol) in dichloromethane (DCM, 4 cm³).
-
Cool the mixture to 0 °C.
-
Add a solution of Sc(OTf)₃ (0.049 g, 0.1 mmol) in DCM (0.2 cm³) to the reaction mixture.
-
Stir the reaction at 0 °C for 4.0 hours.
-
Remove the volatiles in vacuo.
-
Purify the residue by preparative silica gel column chromatography using a mixture of ethyl acetate/hexanes (10:90) to provide G-1 as a white solid.
Visualized Workflows
The following diagrams illustrate the synthesis workflow and a logical troubleshooting guide.
Caption: Workflow for multicomponent vs. stepwise synthesis of G-1.
Caption: Troubleshooting logic for G-1 synthesis optimization.
References
Troubleshooting (3aS,4R,9bR)-G-1 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3aS,4R,9bR)-G-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solubility & Solution Preparation
Q1: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO up to a concentration of 100 mM.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 41.23 |
Note: The molecular weight of this compound is 412.28 g/mol .
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium or saline. How can I prevent this?
This is a common issue as the solubility of this compound is significantly lower in aqueous solutions. Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to your final volume of aqueous medium. Instead, perform serial dilutions in your medium. For example, make a 10-fold dilution of your stock in the medium, vortex gently, and then use this intermediate dilution to prepare your final concentration.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3] Most cell lines can tolerate DMSO up to 0.5%, while some are sensitive to concentrations above 0.1%.[3][4] It is always best to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-conditioning the Medium: Before adding your compound, you can "spike" the aqueous solution with the same final concentration of DMSO you will be using. Then, add the concentrated G-1 stock solution to this pre-conditioned medium with gentle swirling.[1]
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the G-1 stock solution can sometimes help maintain solubility.[5]
Q3: What is a recommended protocol for preparing a stock solution of this compound in DMSO?
Here is a standard protocol for preparing a 10 mM stock solution:
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound powder (M.Wt: 412.28)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Calculation:
-
To prepare a 10 mM solution, you need 4.123 mg of G-1 per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 412.28 g/mol = 4.123 g/L = 4.123 mg/mL
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution until the compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Q4: How should I store my this compound stock solution in DMSO?
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
Recommended Storage Conditions
| Storage Temperature | Duration (In Solvent) |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
In Vitro & In Vivo Experiments
Q5: What is the maximum recommended final concentration of DMSO for in vitro cell culture experiments?
The final concentration of DMSO in cell culture should be kept as low as possible. A concentration of 0.1% is generally considered safe for most cell lines.[3][6] While some cell lines can tolerate up to 0.5% or even 1%, it is crucial to perform a dose-response curve with DMSO alone to determine the toxicity threshold for your specific cell line.[3][4]
Q6: Are there alternative solvents or formulations for in vivo studies to avoid precipitation?
Yes, if precipitation is an issue for in vivo administration, you can consider using co-solvents. Common co-solvents for in vivo formulations include:
-
PEG400
-
Tween 80
-
Corn oil
-
Sodium carboxymethylcellulose (CMC-Na)[2]
A common formulation for subcutaneous or intraperitoneal injections is a mixture of DMSO, Tween 80, and saline. For example, a 10% DMSO, 5% Tween 80, and 85% saline mixture.[7] The optimal formulation will depend on the specific animal model and route of administration and should be empirically determined.
Visual Guides
Troubleshooting Workflow for this compound Solubility Issues
A flowchart for troubleshooting solubility issues with this compound.
This compound is a selective agonist for the G protein-coupled estrogen receptor (GPER). The following diagram illustrates a simplified signaling pathway initiated by G-1. [8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. MMP Inhibitor 4 | MMP | | Invivochem [invivochem.com]
- 8. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "The G-protein-coupled estrogen receptor agonist G-1 suppresses prolife" by Cheng Wang, Xiangmin Lv et al. [digitalcommons.unmc.edu]
Overcoming off-target effects of (3aS,4R,9bR)-G-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the GPER agonist (3aS,4R,9bR)-G-1 while mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, commonly referred to as G-1, is a potent and selective G Protein-Coupled Estrogen Receptor (GPER) agonist.[1][2] Its primary on-target effect is to bind to and activate GPER, a seven-transmembrane receptor that mediates non-genomic estrogen signaling.[3][4] This activation can trigger various downstream signaling cascades, including the mobilization of intracellular calcium and activation of the phosphatidylinositide 3-kinase (PI3K) pathway.[1][5]
Q2: What are the known off-target effects of G-1?
The most significant and well-documented off-target effect of G-1 is its ability to disrupt microtubule polymerization.[3][5] This effect is independent of GPER activation and typically occurs at higher concentrations of G-1 (in the micromolar range).[6] Disruption of microtubule dynamics can lead to cell cycle arrest, apoptosis, and cytotoxicity.[3][5][6] Some studies have also noted that high concentrations of G-1 may have GPER-1-independent effects on gene expression, such as the upregulation of CDKN1A.[7]
Q3: At what concentrations are on-target versus off-target effects of G-1 typically observed?
The on-target GPER-mediated effects of G-1 are generally observed in the low nanomolar range, consistent with its binding affinity. In contrast, the off-target effects, such as microtubule disruption, are more prominent at micromolar concentrations.[6] It is crucial to perform dose-response experiments to determine the optimal concentration for GPER-specific effects in your experimental system.
Data Presentation: G-1 Concentration and Effects
| Parameter | Concentration | Effect Type | Reference |
| Ki for GPER | 11 nM | On-Target | [1] |
| EC50 for GPER | 2 nM | On-Target | [1] |
| Inhibition of Chemoattractant-induced Migration | 0.7 - 1.6 nM (IC50) | On-Target | [1] |
| Induction of Apoptosis (some cell lines) | ≥ 1 µM | Off-Target (primarily) | [5][6] |
| Microtubule Disruption | ≥ 1 µM | Off-Target | [3][5][6] |
| Cell Cycle Arrest (G2/M phase) | ≥ 1 µM | Off-Target | [5][6] |
Troubleshooting Guide
Issue: I am observing cytotoxicity or cell cycle arrest with G-1 treatment. How can I determine if this is an on-target or off-target effect?
This is a common and critical question when working with G-1. The observed cytotoxicity is often an off-target effect due to microtubule disruption, especially at concentrations of 1 µM or higher.[3][5][6]
Experimental Protocol: Differentiating On-Target vs. Off-Target Effects
1. Use a GPER Antagonist Control:
-
Rationale: A selective GPER antagonist, such as G-36, will block the on-target effects of G-1. If the observed effect persists in the presence of G-36, it is likely an off-target effect.
-
Protocol:
-
Pre-incubate your cells with a GPER antagonist (e.g., G-36 at a concentration known to inhibit GPER in your system, typically in the micromolar range) for a sufficient time (e.g., 30-60 minutes) before adding G-1.
-
Treat the cells with G-1 at the desired concentration.
-
Include control groups: vehicle control, G-1 alone, and G-36 alone.
-
Assess your endpoint (e.g., cell viability, apoptosis, cell cycle profile).
-
-
Expected Outcome: If the cytotoxic effect of G-1 is GPER-mediated, pre-treatment with G-36 should rescue the cells. If the cytotoxicity is due to off-target effects, G-36 will have no effect.[3]
2. GPER Knockdown (siRNA/shRNA):
-
Rationale: Silencing the expression of GPER will abrogate on-target effects.
-
Protocol:
-
Transfect cells with siRNA or shRNA targeting GPER or a non-targeting control.
-
Confirm GPER knockdown by qPCR or Western blot.
-
Treat the GPER-knockdown and control cells with G-1.
-
Assess your endpoint.
-
-
Expected Outcome: If the effect is on-target, it will be significantly diminished in the GPER-knockdown cells compared to the control cells.
3. Dose-Response Analysis:
-
Rationale: On-target effects should manifest at concentrations consistent with G-1's high affinity for GPER (low nM range), while off-target effects typically require higher concentrations (µM range).
-
Protocol:
-
Treat cells with a wide range of G-1 concentrations (e.g., from pM to high µM).
-
Measure the desired on-target effect (e.g., calcium mobilization) and the potential off-target effect (e.g., cytotoxicity).
-
Plot the dose-response curves for both effects.
-
-
Expected Outcome: A clear separation between the dose-response curves for on-target and off-target effects will help identify a therapeutic window for G-1's GPER-specific activity.
Issue: How can I directly test for the microtubule disruption off-target effect of G-1?
You can perform a tubulin polymerization assay.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the assembly of purified tubulin into microtubules in vitro. Compounds that interfere with this process will alter the rate and extent of polymerization.
-
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin protein
-
G-1
-
Positive control (e.g., Paclitaxel, promotes polymerization)
-
Negative control (e.g., Nocodazole, inhibits polymerization)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure (General Outline):
-
Reconstitute tubulin in a suitable buffer.
-
Prepare different concentrations of G-1, controls, and a vehicle control.
-
In a 96-well plate, add the tubulin solution and the test compounds.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.
-
-
Data Analysis: Compare the polymerization curves of G-1-treated samples to the vehicle and positive/negative controls. Inhibition of polymerization by G-1 will result in a curve similar to the negative control.[6]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. rndsystems.com [rndsystems.com]
- 2. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The G-protein-coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian cancer cells by blocking tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. G protein-coupled estrogen receptor 1 (GPER-1) and agonist G-1 inhibit growth of ovarian cancer cells by activation of anti-tumoral transcriptome responses: impact of GPER-1 mRNA on survival - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting results with (3aS,4R,9bR)-G-1
Welcome to the technical support center for (3aS,4R,9bR)-G-1 (G-1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the use of G-1 in experimental settings. Below you will find information to help interpret conflicting results and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for G-1?
A1: G-1 is widely characterized as a potent and selective G protein-coupled estrogen receptor (GPER) agonist.[1] It exhibits high binding affinity for GPER (Ki = 11 nM) and can activate downstream signaling pathways.[1] Notably, G-1 is reported to have no significant binding activity at the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1] GPER, also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.[2][3] Activation of GPER by G-1 has been shown to stimulate adenylyl cyclase, increase intracellular calcium mobilization, and activate the PI3K pathway.[2][3][4]
Q2: I am observing that G-1 is inhibiting cell proliferation, but I have read reports where it stimulates proliferation. Why are my results conflicting with published data?
A2: This is a key area of conflicting reports regarding G-1's effects. The observed outcome on cell proliferation appears to be highly context-dependent, varying with cell type, G-1 concentration, and the expression levels of GPER and other estrogen receptors.
-
Inhibitory Effects: Several studies have demonstrated that G-1 can suppress proliferation and induce apoptosis in various cancer cell lines, including ovarian, breast, and T-cell leukemia.[2][4] For instance, in KGN human ovarian granulosa tumor cells, G-1 at concentrations higher than 0.5 µM significantly suppressed cell proliferation.[2]
-
Stimulatory Effects: Conversely, other reports indicate that G-1 can stimulate the proliferation of certain cancer cells, such as BG1 and 2008 ovarian cancer cells and SKBR-3 breast cancer cells.[2]
These discrepancies may be attributed to several factors including the specific signaling pathways activated in different cellular contexts and potential off-target effects at higher concentrations.
Q3: My experiments suggest that G-1 is acting independently of GPER. Is this possible?
A3: Yes, there is evidence to suggest that G-1 can exert effects in a GPER-independent manner, which contradicts its primary classification as a selective GPER agonist. One study found that G-1 suppressed proliferation and induced apoptosis in KGN ovarian cancer cells, and these effects were not blocked by the GPER antagonist G15 or by siRNA knockdown of GPER.[2] Furthermore, G-1 was observed to have similar effects on GPER-negative HEK-293 and MDA-MB-231 breast cancer cells.[2] These findings strongly suggest the existence of GPER-independent mechanisms of action for G-1, particularly at higher concentrations.
Q4: What are "off-target effects" and how might they relate to G-1?
A4: Off-target effects refer to the unintended interactions of a drug or compound with molecular targets other than its primary intended target.[5][6] These interactions can lead to unexpected or undesirable biological responses.[5][6] In the context of G-1, the observation of GPER-independent effects suggests that at certain concentrations, G-1 may be interacting with other cellular components to produce its anti-proliferative and pro-apoptotic effects.[2] It is crucial for researchers to consider the possibility of off-target effects, especially when using compounds at concentrations significantly higher than their known affinity for the primary target.[7]
Troubleshooting Guide
Issue: Inconsistent results in cell proliferation assays (e.g., MTT, WST-1).
-
Possible Cause 1: G-1 Concentration. The effect of G-1 on cell proliferation is highly dose-dependent. Low concentrations may stimulate proliferation in some cell lines, while high concentrations tend to be inhibitory.
-
Recommendation: Perform a dose-response curve with a wide range of G-1 concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental question.
-
-
Possible Cause 2: Cell Line Differences. The expression levels of GPER, ERα, and ERβ can vary significantly between cell lines, influencing the cellular response to G-1.
-
Recommendation: Characterize the expression levels of these receptors in your cell line of interest using techniques like qPCR or Western blotting.
-
-
Possible Cause 3: GPER-Independent Effects. As discussed in the FAQs, G-1 may have off-target effects.
Data Presentation
Table 1: Reported Effects of G-1 on Cell Proliferation
| Cell Line | Cancer Type | G-1 Concentration | Observed Effect | GPER-Dependent? | Reference |
| KGN | Ovarian Granulosa Tumor | > 0.5 µM | Inhibition | No | [2] |
| HEK-293 | - (GPER-negative) | Not specified | Inhibition | No | [2] |
| MDA-MB-231 | Breast Cancer (GPER-negative) | Not specified | Inhibition | No | [2] |
| PC-3 | Prostate Cancer | Not specified | Inhibition | Yes | [2] |
| BG1, 2008 | Ovarian Cancer | Not specified | Stimulation | Yes | [2] |
| SKBR-3 | Breast Cancer | Not specified | Stimulation | Yes | [2] |
| MCF-7 | Breast Cancer | > 500 nM | Inhibition of E2-induced proliferation | Not explicitly stated | [9] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Not specified | Cytotoxic | Yes | [4] |
Table 2: Binding Affinities and Effective Concentrations of G-1
| Parameter | Value | Receptor | Reference |
| Ki | 11 nM | GPER | [1] |
| EC50 | 2 nM | GPER | [1] |
| IC50 (Migration) | 0.7 nM | SKBr3 cells | [1] |
| IC50 (Migration) | 1.6 nM | MCF-7 cells | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies to assess the effect of G-1 on cell viability.[10]
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
G-1 Treatment: Prepare serial dilutions of G-1 in complete culture medium. A common concentration range to test for conflicting effects is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest G-1 treatment.
-
Incubation: Remove the old medium and add 100 µL of the G-1 dilutions or vehicle control to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of G-1 on cell migration.[10]
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the Scratch: Use a sterile 200 µL pipette tip to create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
G-1 Treatment and Imaging (Time 0): Add medium containing the desired concentration of G-1 or vehicle control. Immediately capture images of the scratch at predefined locations.
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each time point and treatment condition. Calculate the percentage of wound closure over time.
Mandatory Visualizations
Signaling Pathways
References
- 1. rndsystems.com [rndsystems.com]
- 2. e-century.us [e-century.us]
- 3. Minireview: G protein-coupled estrogen receptor-1, GPER-1: its mechanism of action and role in female reproductive cancer, renal and vascular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 5. fiveable.me [fiveable.me]
- 6. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 7. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]
- 8. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer [mdpi.com]
- 9. The G Protein-Coupled Estrogen Receptor Agonist G-1 Inhibits Nuclear Estrogen Receptor Activity and Stimulates Novel Phosphoproteomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
(3aS,4R,9bR)-G-1 stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage conditions for (3aS,4R,9bR)-G-1. The information provided is based on the best available data for the GPER agonist G-1. While this compound is a specific stereoisomer of G-1, detailed stability data for this particular isomer is not widely available. Therefore, the following recommendations should be considered as general guidelines for G-1 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form?
A1: In its solid form, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, refrigeration at 4°C is acceptable.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for optimal performance. If storage of a stock solution is necessary, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage and at -20°C for short-term storage (up to a few weeks). The stability of the compound in different solvents can vary, with DMSO being a common solvent for initial stock solutions.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of G-1 and its analogs in aqueous solutions can be pH-dependent and is generally lower than in organic solvents like DMSO. It is advisable to prepare aqueous working solutions fresh from a DMSO stock solution just before use. If aqueous solutions must be stored, they should be kept at 4°C for no longer than 24 hours.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with structures similar to G-1 can be light-sensitive. It is recommended to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Troubleshooting Guide
Issue 1: I am observing a decrease in the activity of my this compound solution over time.
-
Possible Cause 1: Improper Storage. Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation.
-
Solution: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Ensure storage at -80°C for long-term stability.
-
-
Possible Cause 2: Degradation in Aqueous Solution. The compound may not be stable in your aqueous experimental buffer for extended periods.
-
Solution: Prepare fresh working solutions from your stock solution immediately before each experiment. Avoid storing the compound in aqueous buffers for more than a few hours.
-
-
Possible Cause 3: Photodegradation. Exposure to light can cause degradation.
-
Solution: Protect your solutions from light at all times by using amber vials or covering the containers.
-
Issue 2: I see precipitation in my this compound stock solution after thawing.
-
Possible Cause: Low Solubility in the Solvent at Low Temperatures. The compound may be precipitating out of the solvent upon freezing.
-
Solution: Before use, ensure the solution is completely thawed and homogenous by gently vortexing. If precipitation persists, brief sonication in a water bath may help to redissolve the compound. Always visually inspect for complete dissolution before making working dilutions.
-
Stability and Storage Data Summary
| Form | Storage Condition | Recommended Duration | Key Considerations |
| Solid | -20°C | Long-term (>1 year) | Protect from light and moisture. Use a desiccator. |
| Solid | 4°C | Short-term (<1 month) | Protect from light and moisture. |
| DMSO Stock | -80°C | Long-term (up to 1 year) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock | -20°C | Short-term (up to 1 month) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous | 4°C | Very short-term (<24 hours) | Prepare fresh before use. Stability is limited. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogenous.
-
Perform a serial dilution of the stock solution into your final aqueous experimental buffer (e.g., PBS or cell culture medium) to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in your experimental setup is low (typically <0.1%) to avoid solvent effects.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for handling, preparing, and storing this compound solutions.
Caption: Troubleshooting logic for decreased activity of this compound.
How to control for GPER-independent effects of G-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPER agonist G-1. The focus is on distinguishing between GPER-dependent and GPER-independent effects to ensure accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is G-1 and what is its primary target?
G-1 is a selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] It was developed to study GPER-mediated signaling pathways independently of the classical nuclear estrogen receptors (ERα and ERβ).[1][2]
Q2: What are the known GPER-independent effects of G-1?
Several studies have reported that G-1 can exert effects independent of GPER, particularly at higher concentrations (typically in the micromolar range).[3][4] The most well-documented off-target effect is the disruption of microtubule dynamics, which can lead to cell cycle arrest in the G2/M phase and apoptosis.[1][3] G-1 has also been shown to induce the production of reactive oxygen species (ROS) in a GPER-independent manner.[1][4]
Q3: At what concentrations are GPER-independent effects of G-1 typically observed?
GPER-independent effects of G-1 are most commonly reported at concentrations of 1 µM and higher.[3][4] In contrast, GPER-dependent signaling is often observed in the nanomolar range.[2] It is crucial to perform dose-response experiments to characterize the effects of G-1 in your specific experimental system.
Q4: What are the recommended pharmacological tools to control for GPER-independent effects?
The most common approach is to use a GPER antagonist in conjunction with G-1. The two most widely used antagonists are G-15 and G-36.[1][5] G-36 is a structural analog of G-1 and is considered an improved version of G-15 with higher selectivity for GPER over classical estrogen receptors.[6] If an effect of G-1 is mediated by GPER, it should be blocked by co-treatment with G-36 or G-15.
Q5: What genetic tools can be used to confirm GPER-dependent effects?
Genetic approaches are considered the gold standard for confirming the involvement of a specific receptor. The recommended methods are:
-
GPER Knockout (KO) Models: Using cells or animals in which the GPER gene has been deleted is a powerful way to determine if the effects of G-1 are GPER-dependent.[7][8][9]
-
siRNA or shRNA Knockdown: Transiently reducing the expression of GPER using small interfering RNA (siRNA) or short hairpin RNA (shRNA) can also be used to validate the role of GPER in G-1's effects.[7]
Troubleshooting Guides
Issue 1: My observed effect of G-1 is not blocked by the GPER antagonist G-36.
-
Possible Cause 1: GPER-Independent Effect. The effect you are observing may be an off-target effect of G-1, especially if you are using high concentrations (≥ 1 µM).[3][4][10]
-
Troubleshooting Step: Perform a dose-response curve for G-1 to determine if the effect is concentration-dependent. Try to use the lowest effective concentration of G-1.
-
Troubleshooting Step: Use a GPER knockout or knockdown model system. If the effect of G-1 persists in the absence of GPER, it is a GPER-independent effect.[7]
-
-
Possible Cause 2: Insufficient Antagonist Concentration. The concentration of G-36 may not be sufficient to competitively inhibit the effects of G-1.
-
Troubleshooting Step: Perform a dose-response experiment with G-36 to determine the optimal concentration for blocking the GPER-dependent effects in your system. A common starting point is a 10-fold excess of the antagonist relative to the agonist.
-
Issue 2: I see conflicting results in the literature regarding the effects of G-1 (e.g., pro-proliferative vs. anti-proliferative).
-
Possible Cause 1: Cell-Type Specificity. The effects of GPER activation can be highly cell-type specific and context-dependent.[11]
-
Troubleshooting Step: Carefully characterize the expression of GPER and other relevant receptors (e.g., ERα, ERβ) in your cell model. The downstream signaling pathways activated by GPER can vary between cell types.[12]
-
-
Possible Cause 2: GPER-Dependent vs. Independent Effects. As mentioned, G-1 can have opposing effects depending on whether it is acting through GPER or through off-target mechanisms.[1][11]
-
Troubleshooting Step: Meticulously apply the pharmacological and genetic controls described above to dissect the GPER-dependent and -independent contributions to the observed phenotype.
-
Data Presentation
Table 1: Pharmacological Properties of G-1 and GPER Antagonists
| Compound | Target | Mechanism of Action | Typical Concentration Range (in vitro) | Reference(s) |
| G-1 | GPER | Agonist | 1 nM - 10 µM | [1][2][3] |
| G-15 | GPER | Antagonist | 1 µM - 10 µM | [1][5] |
| G-36 | GPER | Antagonist | 100 nM - 10 µM | [6][13] |
Table 2: Summary of GPER-Dependent and GPER-Independent Effects of G-1
| Effect | GPER-Dependent | GPER-Independent | Key Experimental Controls | Reference(s) |
| Cell Proliferation | Can be pro- or anti-proliferative (cell-type dependent) | Typically anti-proliferative (G2/M arrest) | G-36, GPER KO/siRNA | [1][10][11] |
| Apoptosis | Can be regulated | Can be induced | G-36, GPER KO/siRNA | [1][4] |
| Calcium Mobilization | Increased | Not reported | G-36, GPER KO/siRNA | [6] |
| PI3K/Akt Activation | Increased | Not a primary mechanism | G-36, Wortmannin (PI3K inhibitor) | [14] |
| MAPK/ERK Activation | Increased | Can be activated | G-36, MEK inhibitors (e.g., U0126) | [6] |
| Microtubule Disruption | Not reported | Yes | GPER KO/siRNA | [1][3] |
| ROS Production | Can be modulated | Increased | G-36, GPER KO/siRNA, ROS scavengers | [1][4] |
Experimental Protocols
Protocol 1: Use of GPER Antagonist to Confirm GPER-Dependent Signaling
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with the GPER antagonist G-36 (e.g., 1-10 µM) for 30-60 minutes. Include a vehicle control group (e.g., DMSO).
-
Treatment with G-1: Add G-1 at the desired concentration to the cells, both with and without G-36 pre-treatment.
-
Incubation: Incubate the cells for the desired time period.
-
Assay: Perform the relevant downstream assay (e.g., Western blot for p-ERK, proliferation assay, calcium imaging).
-
Analysis: Compare the effect of G-1 in the presence and absence of G-36. A GPER-dependent effect should be significantly attenuated or completely blocked by G-36.
Protocol 2: GPER Knockdown using siRNA
-
siRNA Transfection: Transfect cells with a GPER-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for GPER knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify GPER knockdown by Western blot or qRT-PCR.
-
G-1 Treatment: Treat the GPER-knockdown and control cells with G-1 at the desired concentration.
-
Assay: Perform the downstream assay of interest.
-
Analysis: Compare the effect of G-1 in GPER-knockdown cells versus control cells. A GPER-dependent effect should be significantly reduced in the knockdown cells.
Visualizations
Caption: GPER-dependent signaling pathways activated by G-1.
Caption: GPER-independent effects of high concentrations of G-1.
Caption: Workflow for validating GPER-dependent effects of G-1.
References
- 1. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 2. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPER-independent inhibition of adrenocortical cancer growth by G-1 involves ROS/Egr-1/BAX pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a GPER/GPR30 Antagonist with Improved Estrogen Receptor Counterselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiomyocyte-specific deletion of the G protein-coupled estrogen receptor (GPER) leads to left ventricular dysfunction and adverse remodeling: a sex-specific gene profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 030841 - GPR30 KO Strain Details [jax.org]
- 10. The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer cells in a GPER-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pure.au.dk [pure.au.dk]
Technical Support Center: Optimizing (3aS,4R,9bR)-G-1 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (3aS,4R,9bR)-G-1, a potent and selective G protein-coupled estrogen receptor (GPER) agonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as G-1, is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.[1] Its primary mechanism of action is to bind to and activate GPER, initiating downstream signaling pathways.[1] G-1 is highly selective for GPER, with a Ki of 11 nM and an EC50 of 2 nM, and displays no activity at nuclear estrogen receptors ERα and ERβ at concentrations up to 10 μM.[2]
Q2: What are the key signaling pathways activated by G-1?
Q3: What are the recommended storage conditions for G-1?
A3: To ensure the stability and integrity of G-1, it is crucial to adhere to the following storage conditions:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Data sourced from multiple suppliers.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro use, aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Q4: Is G-1 stable in cell culture media?
A4: G-1 is reported to be stable in standard cell culture media (e.g., DMEM, RPMI-1640) containing 10% Fetal Bovine Serum (FBS) for up to 72 hours at 37°C.[7] For experiments lasting longer than 48-72 hours, it is recommended to replenish the media with freshly diluted G-1.[7]
Troubleshooting Guide
Issue 1: Precipitation of G-1 in Aqueous Solutions
-
Symptoms: The solution appears cloudy or contains visible particles immediately after preparation or after a short period. This can lead to inconsistent results and lower than expected potency in cell-based assays.[1]
-
Root Cause: G-1 has very low aqueous solubility.[1] Direct dissolution in aqueous buffers or cell culture media will likely lead to precipitation.[1]
-
Solutions:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent. For example, to prepare a 10 mM stock solution, dissolve 4.12 mg of G-1 powder in 1 mL of high-purity DMSO.[1]
-
Use a step-wise dilution method. To prepare your working solution, dilute the DMSO stock solution into your final aqueous buffer or media. Ensure the final DMSO concentration is compatible with your experimental system, typically less than 0.5% for cell-based assays.[1]
-
Pre-warm the culture medium. When preparing the final working concentrations, pre-warm the culture medium to 37°C and add the G-1 stock solution dropwise while gently vortexing the medium to aid dissolution.[7]
-
Issue 2: High Variability in Cell Viability Assay Results
-
Symptoms: Inconsistent dose-response curves for G-1 between experiments.
-
Root Cause: High variability can arise from several factors, including inconsistent cell seeding density, inaccurate serial dilutions, or incomplete dissolution of G-1.
-
Solutions:
-
Ensure consistent cell seeding density. Variations in cell number can significantly alter the IC50 value.
-
Verify the accuracy of your G-1 serial dilutions.
-
Ensure the compound is fully dissolved in the media before adding it to the cells.
-
Use a multichannel pipette for drug addition to minimize timing differences across the plate.[7]
-
Issue 3: No Observable Effect of G-1 Treatment
-
Symptoms: No significant effect on downstream targets (e.g., protein phosphorylation) or cellular phenotype.
-
Root Cause: This could be due to suboptimal G-1 concentration, insufficient incubation time, or low GPER expression in the cell line.
-
Solutions:
-
Perform a dose-response experiment. Test a wide range of G-1 concentrations to determine the optimal effective concentration for your specific cell line and assay. It is often necessary to test concentrations higher than the in vivo plasma Cmax to observe effects in vitro.[8][9]
-
Optimize incubation time. The time required to observe an effect can vary depending on the endpoint being measured.
-
Confirm GPER expression. Verify that your cell line expresses GPER at the protein level using techniques like Western blotting or immunofluorescence. Some studies have noted that G-1 can also trigger GPER-independent activities.[10]
-
Experimental Protocols & Data
Recommended G-1 Concentration Ranges
The optimal concentration of G-1 is highly dependent on the cell type and the specific in vitro assay being performed. The following table summarizes effective concentrations from various studies.
| Cell Line | Assay Type | Effective Concentration (IC50 or other) | Reference(s) |
| SKBr3 | Chemoattractant-induced cell migration | IC50 = 0.7 nM | [2][11] |
| MCF-7 | Chemoattractant-induced cell migration | IC50 = 1.6 nM | [2][11] |
| A549 | Cell proliferation (72h) | IC50 = 20 μM | [11] |
| H295R | Cell cycle arrest (24h) | G2 phase arrest noted | [11] |
| LN229 & U251 (GBM) | Cell proliferation (72h) | 1 µM resulted in growth arrest | [10] |
Standard MTT Cell Viability Assay Protocol
This protocol provides a general framework for determining the effect of G-1 on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[7]
-
G-1 Preparation: Prepare a series of 2X concentrations of G-1 in complete medium from your DMSO stock solution. Ensure the final DMSO concentration in the wells will be ≤0.5%. Include a vehicle control with DMSO only.[7]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the G-1 dilutions to the respective wells.[7]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
Visualizations
G-1/GPER Signaling Pathway
Caption: Simplified G-1/GPER signaling pathways.
Experimental Workflow for a Cell Viability Assay
Caption: Experimental workflow for a standard MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Minireview: G protein-coupled estrogen receptor-1, GPER-1: its mechanism of action and role in female reproductive cancer, renal and vascular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPER agonist G-1 activates YAP to induce apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing (3aS,4R,9bR)-G-1 Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of the GPER agonist, (3aS,4R,9bR)-G-1, using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its toxicity important?
A1: this compound is a selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), which is involved in various physiological processes.[1][2][3] As a potential therapeutic agent, it is crucial to evaluate its cytotoxic effects to determine a safe and effective dosage range for preclinical and clinical studies. Some studies have reported that G-1 can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[3][4]
Q2: Which cell viability assay should I choose to assess G-1 toxicity?
A2: The choice of assay depends on the specific research question and the expected mechanism of toxicity. It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of G-1's effects.
-
MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity by assessing the reduction of tetrazolium salts by mitochondrial dehydrogenases.[5][6] They are widely used but can be prone to interference from compounds that have reducing properties or that affect mitochondrial function.[7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with compromised membrane integrity, which is a marker of cytotoxicity and cell death.[8][9]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which correlate with the number of metabolically active, viable cells.[10] They are generally considered more sensitive than colorimetric assays.[10]
Q3: My results from different viability assays (e.g., MTT vs. LDH) are inconsistent. What could be the reason?
A3: Inconsistent results between different assays are not uncommon and can provide valuable mechanistic insights.[6] For example:
-
A decrease in MTT signal without a significant increase in LDH release might suggest that G-1 is inhibiting metabolic activity or cell proliferation without causing immediate cell membrane damage.
-
Conversely, a sharp increase in LDH release with a delayed decrease in MTT or ATP levels could indicate that G-1 induces rapid necrosis.
It is crucial to consider the time course of the experiment, as different cell death mechanisms occur at different rates.
Q4: Can this compound interfere with the assay reagents?
A4: Yes, small molecules can sometimes interfere with assay components. For instance, compounds with reducing potential can directly reduce tetrazolium salts in MTT assays, leading to false-positive results (increased viability).[7] It is recommended to perform a cell-free control by adding G-1 to the assay medium without cells to check for any direct interaction with the assay reagents.[7]
Troubleshooting Guides
MTT/XTT/MTS Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in control wells (no cells) | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and fresh, sterile reagents. Check media for contamination before use. |
| Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay.[7] | |
| The compound (G-1) may directly reduce the tetrazolium salt.[7] | Perform a cell-free control to test for direct reduction. If interference is observed, consider an alternative assay like LDH or ATP-based assays.[7] | |
| Low absorbance readings in control wells (with cells) | Cell seeding density is too low. | Optimize cell seeding density to ensure a robust signal. |
| Incubation time with the tetrazolium salt is too short. | Increase the incubation time to allow for sufficient formazan production. | |
| Incomplete solubilization of formazan crystals.[11] | Ensure complete dissolution by gentle mixing and, if necessary, a longer incubation with the solubilization buffer.[11] Consider using a solubilization solution containing SDS.[11] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| "Edge effect" due to evaporation in the outer wells of the plate.[7] | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[7] | |
| Incomplete mixing of reagents. | Ensure thorough but gentle mixing of all reagents in the wells. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background LDH in medium-only control | High endogenous LDH in the serum used in the culture medium.[8] | Reduce the serum concentration in the assay medium (e.g., to 1-5%) or use a serum-free medium for the assay period.[8] |
| High spontaneous LDH release in untreated cells | Cell seeding density is too high, leading to overcrowding and cell death.[8] | Optimize the cell seeding density. |
| Overly vigorous pipetting during cell plating or reagent addition, causing mechanical damage to cells.[12] | Handle cells gently during all pipetting steps.[12] | |
| Low LDH release in treated cells despite visible cell death | The assay was performed too early; significant LDH release occurs in later stages of cell death.[12] | Perform a time-course experiment to determine the optimal endpoint for LDH measurement.[12] |
| The compound (G-1) may inhibit LDH enzyme activity.[12] | Test for direct LDH inhibition by adding G-1 to a lysate of untreated cells and measuring LDH activity.[12] |
ATP-Based (CellTiter-Glo®) Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or medium. | Use fresh, sterile reagents and media. |
| Low luminescent signal | Low cell number. | Increase the number of cells seeded per well. |
| Presence of ATPase activity in the serum.[13] | Minimize serum concentration or perform the assay in serum-free medium.[13] | |
| High variability between replicate wells | Uneven cell seeding or clumping of cells.[14] | Ensure a single-cell suspension before seeding and use proper pipetting techniques. |
| Temperature gradients across the plate.[13] | Equilibrate the plate to room temperature for at least 10-15 minutes before adding the reagent and reading the luminescence.[10][15] | |
| Incomplete cell lysis. | Ensure proper mixing after adding the reagent to facilitate complete cell lysis.[10] |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for assessing compound toxicity using cell viability assays.
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: LDH Release Assay
-
Plate Setup: Seed cells in a 96-well plate. Include wells for untreated controls (spontaneous LDH release), maximum release controls (cells to be lysed), and medium background controls (medium only).[12]
-
Compound Treatment: Add this compound to the treatment wells and incubate for the desired time.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[12]
-
Lysis for Maximum Release: Add a lysis buffer (e.g., 1% Triton X-100) to the maximum release control wells and incubate for 15 minutes. Transfer the supernatant to the new plate.[12]
-
LDH Reaction: Prepare and add the LDH reaction mixture according to the manufacturer's instructions to each well containing the supernatant.[12]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes). Stop the reaction if required by the kit and measure the absorbance at the specified wavelength (e.g., 490 nm).
Protocol 3: ATP-Based Assay (CellTiter-Glo®)
-
Plate Setup: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat cells with this compound and controls for the desired duration.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Signaling Pathway
The GPER agonist this compound activates a complex network of downstream signaling pathways that can influence cell viability.
Caption: Simplified diagram of major signaling pathways activated by GPER upon G-1 binding.
References
- 1. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 4. G protein-coupled estrogen receptor 1 (GPER-1) and agonist G-1 inhibit growth of ovarian cancer cells by activation of anti-tumoral transcriptome responses: impact of GPER-1 mRNA on survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. ulab360.com [ulab360.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GPER Modulators: (3aS,4R,9bR)-G-1, G15, and G36
The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of estrogenic signaling, distinct from the classical nuclear estrogen receptors (ERα and ERβ). Its involvement in a myriad of physiological and pathological processes, including cancer, cardiovascular function, and metabolic regulation, has spurred the development of selective ligands to probe its function and evaluate its therapeutic potential.[1][2][3] This guide provides a detailed comparison of three pivotal, structurally related GPER modulators: the agonist (3aS,4R,9bR)-G-1, and the antagonists G15 and G36.
Pharmacological Profiles and Selectivity
This compound was the first selective agonist identified for GPER, enabling the targeted study of this receptor's functions.[4] Subsequently, medicinal chemistry efforts led to the development of the antagonists G15 and its successor, G36, by modifying the G-1 scaffold.[5] G36 was specifically designed to improve upon G15 by increasing steric bulk, thereby enhancing selectivity for GPER and reducing the minimal off-target activity at ERα and ERβ observed with high concentrations of G15.[6]
The key pharmacological parameters for these compounds are summarized below.
| Parameter | This compound | G15 | G36 |
| Primary Action | GPER Agonist | GPER Antagonist | GPER Antagonist |
| GPER Binding Affinity | Kᵢ = 11 nM[7] | Kᵢ = 20 nM[8][9] | Not explicitly defined, but functionally potent |
| Functional Agonist Potency (EC₅₀) | 2 nM (Ca²⁺ Mobilization)[7] | Not Applicable | Not Applicable |
| Functional Antagonist Potency (IC₅₀) | Not Applicable | ~190 nM (vs. E₂-induced Ca²⁺)~185 nM (vs. G-1-induced Ca²⁺)[6] | ~112 nM (vs. E₂-induced Ca²⁺)[6][10]~165 nM (vs. G-1-induced Ca²⁺)[6][11] |
| Selectivity over ERα/ERβ | No activity up to 10 µM[7] | Low affinity; minimal activity >1 µM | No detectable binding activity[6][11] |
GPER Signaling Pathways
Activation of GPER by an agonist like G-1 initiates rapid, non-genomic signaling cascades. A primary pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[5] This process begins with Gβγ-mediated activation of Src kinase, which leads to matrix metalloproteinase (MMP) activation. MMPs then cleave membrane-bound pro-heparin-binding EGF-like growth factor (pro-HB-EGF), releasing soluble HB-EGF to activate EGFR.[12][13] Downstream of EGFR, major pro-survival and proliferative pathways such as PI3K/Akt and MAPK/ERK are activated.[2][5][14] GPER can also stimulate adenylyl cyclase (AC) to produce cAMP, which in turn activates Protein Kinase A (PKA).[5][13]
The antagonists G15 and G36 function by competitively binding to GPER, thereby preventing the conformational changes required for signal transduction and blocking the downstream effects initiated by agonists like 17β-estradiol or G-1.[1][10]
Caption: Simplified GPER signaling cascade activated by G-1 and inhibited by G15/G36.
Key Experimental Protocols
The characterization of these modulators relies on specific in vitro assays to measure their effects on GPER-mediated signaling.
This assay measures the rapid increase in cytosolic calcium concentration following GPER activation. Antagonists are evaluated by their ability to block the calcium flux induced by an agonist.
Objective: To determine the EC₅₀ of an agonist (G-1) or the IC₅₀ of an antagonist (G15, G36).
Materials:
-
SKBR3 breast cancer cells (GPER-positive, ERα/β-negative).
-
Phenol red-free culture medium.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
G-1, G15, G36, and 17β-estradiol (E₂) stock solutions in DMSO.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Culture: Plate SKBR3 cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove culture medium from cells, wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
Assay Performance:
-
Agonist Mode (for G-1): Place the plate in the reader and measure baseline fluorescence for 15-30 seconds. Inject varying concentrations of G-1 and immediately record fluorescence intensity for 2-5 minutes.
-
Antagonist Mode (for G15/G36): After dye loading and washing, pre-incubate the cells with varying concentrations of G15 or G36 for 15-30 minutes. Place the plate in the reader, measure baseline, and then inject a fixed concentration of an agonist (G-1 or E₂) at its approximate EC₈₀. Record fluorescence intensity.
-
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). For agonist mode, plot the response against the log of G-1 concentration to determine the EC₅₀. For antagonist mode, plot the inhibition of the agonist response against the log of antagonist concentration to determine the IC₅₀.
This assay determines the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Objective: To assess the ability of G-1 to induce ERK phosphorylation and the ability of G15/G36 to block this effect.
Materials:
-
Cells expressing GPER (e.g., SKBR3, Hec50).
-
Serum-free medium.
-
Test compounds (G-1, G15, G36).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Starve cells in serum-free medium for 12-24 hours. Pre-treat with antagonists (G15/G36) for 30 minutes, if applicable. Stimulate with agonist (G-1) for 5-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Western Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash again, apply ECL substrate, and visualize bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Analysis: Quantify band intensity using densitometry software. Normalize phospho-ERK levels to total-ERK levels.
Caption: Standard experimental workflow for Western Blot analysis of ERK phosphorylation.
Summary and Conclusion
The development of this compound, G15, and G36 has provided invaluable tools for dissecting the complex biology of GPER.
-
This compound is a potent and selective agonist , essential for activating GPER-specific pathways to study their downstream consequences in vitro and in vivo.[7][15]
-
G15 is the first-generation selective antagonist , effective at blocking GPER-mediated effects, though it can exhibit minimal ERα activity at high concentrations.[1][8][9] It has been instrumental in demonstrating GPER's role in various pathologies, such as non-small cell lung cancer.[16]
-
G36 is a second-generation antagonist with improved selectivity, showing virtually no off-target effects on ERα/ERβ.[6][11] This makes it the preferred tool for studies requiring stringent exclusion of classical estrogen receptor signaling.
The choice between these modulators depends on the specific research question. G-1 is used to stimulate the receptor, while G15 and G36 are used to inhibit it, with G36 offering superior selectivity for rigorous pharmacological studies. Together, they form a critical chemical biology toolkit for researchers in endocrinology, oncology, and beyond.
References
- 1. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]
- 2. The G Protein-Coupled Estrogen Receptor (GPER) Expression Correlates with Pro-Metastatic Pathways in ER-Negative Breast Cancer: A Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What have we learned about GPER function in physiology and disease from knockout mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a GPER/GPR30 Antagonist with Improved Estrogen Receptor Counterselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. G-Protein-Coupled Estrogen Receptor Antagonist G15 Decreases Estrogen-Induced Development of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (3aS,4R,9bR)-G-1 and Estradiol Effects on GPER Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling effects of the selective G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1 (G-1), and the endogenous estrogen, 17β-estradiol. The information presented herein is supported by experimental data from peer-reviewed literature to assist in the design and interpretation of studies involving GPER signaling.
Introduction
The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a key mediator of rapid, non-genomic estrogenic signaling.[1][2][3] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that elicits cellular responses within seconds to minutes of ligand binding.[2] Both the selective agonist G-1 and the natural ligand 17β-estradiol can activate GPER, but their broader receptor activity profiles and downstream signaling consequences can differ significantly. G-1 was developed as a selective GPER agonist to differentiate GPER-mediated estrogenic effects from those of classical estrogen receptors.[4] It exhibits high affinity for GPER without binding to ERα or ERβ at concentrations up to 10 μM.[5][6][7] In contrast, estradiol activates ERα and ERβ in addition to GPER. This guide will dissect the comparative effects of these two compounds on GPER-mediated signaling pathways.
Quantitative Comparison of G-1 and Estradiol
The following tables summarize the quantitative parameters of G-1 and estradiol in relation to GPER binding and subsequent cellular responses.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd or Ki) | Reference |
| This compound | GPER | ~10-11 nM | [5][7][8] |
| 17β-Estradiol | GPER | ~3-6 nM | [9] |
| 17β-Estradiol | ERα/ERβ | ~0.1-1 nM | [5] |
Table 2: Effective Concentrations in Cellular Assays
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| This compound | Rat Dorsal Root Ganglion Neurons | Intracellular Ca²⁺ Increase | 5 x 10⁻⁷ M | [10] |
| This compound | Jurkat Cells | Cytosolic Ca²⁺ Rise | 1 µM | [10] |
| This compound | MCF-7 Cells | Ca²⁺ Elevation | 0.5, 1, and 5 µM (Dose-dependent) | [10] |
| This compound | SKBR-3, LoVo, HepG2 Cells, CAFs | ERK Phosphorylation | 1 µM | [11] |
| 17β-Estradiol | SkBr3, LoVo, HepG2 Cells, CAFs | ERK Phosphorylation | 1 nM | [11] |
| 17β-Estradiol | Sertoli Cells | MAPK3/1 Phosphorylation | 0.1 nM | [12] |
Signaling Pathways
Activation of GPER by both G-1 and estradiol initiates a cascade of intracellular signaling events. However, the overall cellular response to estradiol can be more complex due to its concurrent activation of nuclear estrogen receptors. GPER signaling predominantly involves the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[6][13][14] GPER activation can also stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, as well as phospholipase C (PLC) activation, resulting in calcium mobilization.[2][13]
G-1-Mediated GPER Signaling: As a selective GPER agonist, G-1's effects are primarily channeled through these rapid signaling cascades, making it a valuable tool to isolate GPER-specific functions.[5][13]
Estradiol-Mediated GPER Signaling: Estradiol activates the same GPER-mediated pathways as G-1. However, its simultaneous activation of ERα and ERβ can lead to crosstalk between the rapid membrane-initiated signals and the slower, genomic responses regulated by the nuclear receptors.[13][15] For instance, in some cellular contexts, the full proliferative response to estradiol requires both GPER and ERα.[3][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of GPER signaling. Below are protocols for key experiments.
Protocol 1: Western Blot for ERK1/2 Phosphorylation
This method is used to detect the activation of the MAPK/ERK pathway following GPER stimulation.
-
Materials:
-
Cells expressing GPER (e.g., SKBR3, MCF-7)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight. Treat cells with G-1, estradiol, or vehicle control for the desired time (typically 5-30 minutes for rapid signaling).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody for normalization.[10]
-
Protocol 2: HTRF cAMP Assay
This assay measures the accumulation of intracellular cAMP, a second messenger produced upon GPER activation of adenylyl cyclase.
-
Materials:
-
Cells expressing GPER
-
HTRF cAMP assay kit (e.g., from Cisbio) containing cAMP standard, d2-labeled cAMP, and Europium cryptate-labeled anti-cAMP antibody
-
Stimulation buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Stimulation: Add cells to the 384-well plate. Add G-1, estradiol, or vehicle control and incubate for the desired time.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled antibody).
-
Measurement: Incubate as per the manufacturer's instructions and read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Calculate cAMP concentrations based on a standard curve.[10]
-
Protocol 3: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPER-mediated PLC activation.
-
Materials:
-
Cells expressing GPER
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
-
-
Procedure:
-
Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates or on coverslips for microscopy.
-
Dye Loading: Incubate cells with the calcium-sensitive dye in buffer for 30-60 minutes at 37°C.
-
Washing: Wash cells to remove excess dye.
-
Stimulation and Measurement: Place the plate in the reader or the coverslip on the microscope stage. Establish a baseline fluorescence reading and then add G-1, estradiol, or vehicle control. Continuously record the fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) reflects the change in intracellular calcium concentration.
-
Conclusion
This compound serves as an invaluable pharmacological tool to specifically investigate the physiological and pathological roles of GPER, as its activity is confined to this receptor.[5][13] Estradiol, while a potent GPER agonist, elicits a more complex cellular response due to its engagement with nuclear estrogen receptors. The choice between G-1 and estradiol in experimental design will, therefore, depend on whether the research goal is to elucidate GPER-specific signaling or to understand the integrated estrogenic response within a biological system. The data and protocols provided in this guide offer a framework for researchers to design, execute, and interpret experiments aimed at unraveling the nuanced roles of GPER in health and disease.
References
- 1. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G protein-coupled estrogen receptor 1 (GPER/GPR30) does not predict survival in patients with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Frontiers | Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? [frontiersin.org]
- 6. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. G Protein-coupled Estrogen Receptor Mediates the Up-regulation of Fatty Acid Synthase Induced by 17β-Estradiol in Cancer Cells and Cancer-associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crosstalk between nuclear and G protein-coupled estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPER as the Target of (3aS,4R,9bR)-G-1: A Comparative Guide
For researchers, scientists, and drug development professionals, the specific activation of the G protein-coupled estrogen receptor (GPER) is pivotal in understanding its role in a multitude of physiological and pathological processes. The compound (3aS,4R,9bR)-G-1, commonly known as G-1, has been identified as a selective agonist for GPER. This guide provides an objective comparison of G-1's performance against other alternatives, supported by experimental data, to validate GPER as its primary target.
Comparative Analysis of GPER Ligands
G-1's utility as a research tool is founded on its high affinity and selectivity for GPER over the classical nuclear estrogen receptors, ERα and ERβ.[1] This selectivity is crucial for dissecting GPER-mediated signaling pathways from those activated by classical estrogen receptors.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Notes |
| G-1 | GPER | 11 nM [1][2][3][4] | 2 nM [3] | High affinity and potent selective agonist. |
| ERα | >10,000 nM[1] | No activity up to 10 µM[1] | Negligible binding and no functional activity at concentrations that activate GPER. | |
| ERβ | >10,000 nM[1] | No activity up to 10 µM[1] | Negligible binding and no functional activity at concentrations that activate GPER. | |
| 17β-estradiol | GPER | Low nanomolar range[5] | Agonist | Endogenous ligand, also activates ERα and ERβ. |
| ERα | High affinity | Agonist | Endogenous ligand. | |
| ERβ | High affinity | Agonist | Endogenous ligand. | |
| Tamoxifen | GPER | Agonist activity[5][6] | Agonist | A Selective Estrogen Receptor Modulator (SERM) that acts as an antagonist on ERα/β but an agonist on GPER.[5][6] |
| Fulvestrant | GPER | Agonist activity[5] | Agonist | An ER antagonist that also demonstrates agonist activity at GPER.[5][7] |
| G-15 | GPER | 20 nM (antagonist)[5][8] | Antagonist | A selective GPER antagonist, structurally related to G-1.[5] |
| G-36 | GPER | IC50 = 200 nM (antagonist)[5][8] | Antagonist | An improved GPER antagonist with even lower affinity for ERα than G-15.[5][9] |
GPER Signaling Pathways Activated by G-1
Upon binding, G-1 activates GPER, initiating rapid non-genomic signaling cascades.[1] These pathways are distinct from the predominantly genomic actions of classical estrogen receptors. Key signaling pathways activated by GPER include the transactivation of the Epidermal Growth Factor Receptor (EGFR) leading to the activation of MAPK/ERK and PI3K/Akt pathways, as well as the stimulation of adenylyl cyclase to produce cAMP.[10][11][12][13][14]
Caption: GPER signaling pathways activated by G-1.
Experimental Protocols for Validating G-1 as a GPER Agonist
Accurate validation of G-1's selective agonism on GPER relies on a series of well-established experimental protocols.
Competitive Radioligand Binding Assay
This assay is fundamental in determining the binding affinity (Ki) of G-1 for GPER and its selectivity over ERα and ERβ.
-
Objective: To quantify the affinity of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing GPER, ERα, or ERβ.
-
Radiolabeled ligand (e.g., [³H]-Estradiol for ERs, or a specific high-affinity GPER radioligand).
-
Unlabeled G-1 and other competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).[15]
-
Wash buffer (ice-cold binding buffer).[15]
-
Glass fiber filters.[15]
-
Scintillation counter.[15]
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled G-1 in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Production Assay
This functional assay measures the activation of the Gαs pathway downstream of GPER.[1]
-
Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated cAMP production.
-
Materials:
-
Cells expressing GPER.
-
G-1 and other test compounds.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Cell lysis buffer.
-
-
Procedure:
-
Culture GPER-expressing cells in appropriate plates.
-
Treat the cells with varying concentrations of G-1 for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the G-1 concentration to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay assesses GPER activation through the Gαq pathway, leading to an increase in intracellular calcium.[1]
-
Objective: To measure the ability of G-1 to induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i).
-
Materials:
-
Cells expressing GPER.
-
G-1 and other test compounds.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescence plate reader or microscope.
-
-
Procedure:
-
Load the GPER-expressing cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of G-1 to the cells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i.
-
Determine the EC50 value from the dose-response curve.[15]
-
Western Blot for Downstream Signaling (p-ERK/p-Akt)
This assay validates the activation of key downstream signaling pathways following GPER stimulation.
-
Objective: To detect the phosphorylation of ERK and Akt, key kinases in GPER signaling pathways.
-
Materials:
-
Cells expressing GPER.
-
G-1, G-15 (antagonist), and other relevant compounds.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against total ERK, phospho-ERK (p-ERK), total Akt, and phospho-Akt (p-Akt).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat GPER-expressing cells with G-1 for various time points. Include controls with vehicle and co-treatment with the antagonist G-15.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Experimental and Logical Workflow for Validation
The validation of G-1 as a selective GPER agonist follows a logical progression from binding to functional cellular responses.
Caption: Experimental workflow for validating G-1 as a GPER agonist.
The presented data and experimental frameworks unequivocally establish G-1 as a highly selective and potent agonist for GPER. Its negligible affinity for classical estrogen receptors makes it an invaluable tool for delineating the specific roles of GPER in health and disease. The detailed protocols provide a solid foundation for the independent verification and application of G-1 in diverse research settings, furthering our understanding of GPER-mediated biology.
References
- 1. benchchem.com [benchchem.com]
- 2. G Protein-Coupled Estrogen Receptor (GPER) Agonist Dual Binding Mode Analyses toward Understanding of its Activation Mechanism: A Comparative Homology Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]
- 9. Computational Approaches for the Discovery of GPER Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The G Protein-Coupled Estrogen Receptor (GPER) Expression Correlates with Pro-Metastatic Pathways in ER-Negative Breast Cancer: A Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
(3aS,4R,9bR)-G-1: A Comparative Guide to Receptor Cross-Reactivity
For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of the cross-reactivity of (3aS,4R,9bR)-G-1, a selective agonist for the G protein-coupled estrogen receptor (GPER), with other key receptors. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a comprehensive overview of G-1's receptor interaction profile.
Selectivity Profile: GPER vs. Estrogen Receptors
Experimental evidence consistently demonstrates that this compound exhibits high-affinity and selective binding to GPER, with significantly lower affinity for the classical nuclear estrogen receptors, ERα and ERβ.[1] This selectivity is crucial for isolating and studying GPER-mediated signaling pathways.
Binding Affinity (Ki)
The following table summarizes the binding affinities of G-1 for GPER, ERα, and ERβ, as determined by competitive radioligand binding assays.
| Ligand | Receptor | Binding Affinity (Ki) |
| This compound | GPER | 11 nM [1] |
| This compound | ERα | >10,000 nM[1] |
| This compound | ERβ | >10,000 nM[1] |
Functional Activity (EC50)
The functional potency of G-1 at these receptors is highlighted in the table below, showcasing its specific activation of GPER.
| Ligand | Receptor | Functional Activity (EC50) |
| This compound | GPER | 2 nM [1] |
| This compound | ERα | No activity up to 10 µM[1] |
| This compound | ERβ | No activity up to 10 µM[1] |
Off-Target Considerations
While G-1 is highly selective for GPER, it is important to consider potential off-target effects, especially at higher concentrations. Some studies have reported that G-1 can interact with tubulin and disrupt microtubule structure, leading to cytotoxicity independent of GPER activation.[2] Therefore, utilizing the lowest effective concentration and appropriate controls, such as the GPER-specific antagonist G-36, is crucial for attributing observed effects specifically to GPER activation.
GPER Signaling Pathway Activated by G-1
Upon binding to G-1, GPER initiates a cascade of intracellular signaling events. This is distinct from the genomic pathways typically associated with nuclear estrogen receptors. The diagram below illustrates the key signaling pathways activated by G-1-mediated GPER stimulation.
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to determine the cross-reactivity of G-1.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from cells expressing the receptor of interest (GPER, ERα, or ERβ).
-
Radioligand (e.g., [³H]-estradiol).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, incubate a fixed concentration of cell membranes and radioligand with serially diluted concentrations of unlabeled G-1.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of G-1 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
cAMP Functional Assay
This assay measures the ability of G-1 to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in G protein-coupled receptor signaling.
Materials:
-
Cells expressing GPER.
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells expressing GPER into a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with serum-free medium containing various concentrations of G-1.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Plot the signal against the log concentration of G-1 to determine the EC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a downstream effect of GPER activation through the Gαq pathway.[1]
Materials:
-
Cells expressing GPER.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Seed cells expressing GPER into a black-walled, clear-bottom 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject varying concentrations of G-1 into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of G-1 to determine the EC50 value.[1]
References
A Comparative Analysis of G-1 and its Analogs: Potent Modulators of the G Protein-Coupled Estrogen Receptor (GPER)
For Immediate Release to the Scientific Community
This guide presents a comprehensive comparative analysis of the potent and selective G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1, and its key analogs. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of the structure-activity relationships, comparative performance in key biological assays, and the underlying signaling pathways modulated by these compounds. The information herein is supported by experimental data to facilitate informed decisions in research and development endeavors targeting GPER.
Introduction to GPER and its Ligands
The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER activation initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium, activation of the PI3K/Akt and MAPK/ERK pathways, and stimulation of adenylyl cyclase.[1] These pathways play crucial roles in a variety of physiological and pathological processes, making GPER an attractive therapeutic target for conditions ranging from cancer to cardiovascular and metabolic diseases.[1]
This compound was the first synthetic, non-steroidal, selective agonist identified for GPER, exhibiting a high binding affinity in the nanomolar range and no significant binding to ERα or ERβ.[2] The development of G-1 has been instrumental in elucidating the distinct biological functions of GPER. Subsequently, structural modifications of the G-1 scaffold have led to the discovery of selective antagonists, most notably G-15 and G-36, which have been pivotal in differentiating GPER-mediated effects from those of classical estrogen receptors.[2][3]
Comparative Performance Data
The following tables summarize the quantitative data for G-1 and its primary analogs, G-15 and G-36, across key in vitro assays. This data highlights the structure-activity relationships that govern their agonist versus antagonist profiles at the GPER.
Table 1: Comparative Binding Affinities for GPER
| Compound | Chemical Structure | Type | Ki (nM) | Reference |
| G-1 | 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | Agonist | 11 | [2] |
| G-15 | (3aS,4R,9bR)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | Antagonist | ~20 (Kd) | [4][5] |
| G-36 | (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-(1-methylethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | Antagonist | Not explicitly reported, but inhibits G-1 binding | [3] |
Table 2: Comparative Efficacy in Functional Assays
| Compound | Assay | Effect | IC50 / EC50 (nM) | Reference |
| G-1 | Calcium Mobilization | Agonist | - | [6] |
| G-15 | Calcium Mobilization (inhibition of E2) | Antagonist | 190 | [7] |
| G-36 | Calcium Mobilization (inhibition of estrogen) | Antagonist | 112 | [7] |
| G-1 | ERK1/2 Phosphorylation | Agonist | - | [3] |
| G-36 | ERK1/2 Phosphorylation (inhibition of estrogen/G-1) | Antagonist | - | [3] |
GPER Signaling Pathways
Activation of GPER by agonists like G-1 initiates a complex network of intracellular signaling cascades. The primary pathways are depicted below, illustrating the points of intervention by GPER agonists and antagonists.
Caption: GPER signaling cascades initiated by agonist binding.
Experimental Protocols
Objective comparison of GPER modulators relies on standardized and well-defined experimental protocols. Below are methodologies for key assays cited in the characterization of G-1 and its analogs.
Competitive Binding Assay
This assay is employed to determine the binding affinity (Ki or Kd) of a test compound for GPER by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive GPER binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing GPER.
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled GPER ligand (e.g., [³H]-estradiol) and increasing concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a key downstream signaling event following GPER activation.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: GPER-expressing cells are seeded into a 96-well or 384-well plate.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence upon binding to calcium.
-
Compound Addition: The test compound is added to the wells, and for antagonists, cells are pre-incubated with the antagonist before the addition of an agonist.
-
Fluorescence Measurement: Changes in fluorescence are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the compound to determine the EC50 for agonists or the IC50 for antagonists.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2, a downstream target in the GPER signaling cascade, as a measure of receptor activation.
Caption: Workflow for an ERK1/2 phosphorylation Western blot.
Methodology:
-
Cell Treatment: GPER-expressing cells are treated with the test compound for a specific duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Normalization: The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantification: Band intensities are quantified using densitometry software.
Conclusion
This compound and its analogs, particularly the antagonists G-15 and G-36, represent invaluable tools for dissecting the physiological and pathological roles of GPER. The structure-activity relationship within this series clearly demonstrates that the ethanone moiety on G-1 is crucial for its agonist activity, while its removal or replacement with a bulkier group confers antagonism. The comparative data and detailed experimental protocols provided in this guide are intended to support the scientific community in the rigorous evaluation and application of these important GPER modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. G Protein-Coupled Estrogen Receptor (GPER) Agonist Dual Binding Mode Analyses toward Understanding of its Activation Mechanism: A Comparative Homology Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a GPER/GPR30 antagonist with improved estrogen receptor counterselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]
- 5. Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Independent Verification of (3aS,4R,9bR)-G-1's GPER Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (3aS,4R,9bR)-G-1 (commonly known as G-1) as a G Protein-Coupled Estrogen Receptor (GPER) agonist. Its performance is compared with other alternatives, supported by experimental data from independent verification studies. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a potent and selective GPER agonist, demonstrating high affinity for GPER with negligible binding to classical estrogen receptors (ERα and ERβ) at concentrations where it effectively activates GPER. Independent studies have repeatedly verified its function in activating downstream GPER signaling pathways, including the modulation of intracellular calcium, cyclic AMP (cAMP) production, and the phosphorylation of extracellular signal-regulated kinases (ERK1/2). However, a growing body of evidence suggests that G-1 can also elicit biological effects through GPER-independent mechanisms, a critical consideration for its experimental use and therapeutic development. This guide presents a comparative analysis of G-1 with the GPER antagonists G15 and G36, detailing their binding affinities and functional potencies. Furthermore, it provides standardized protocols for key experiments to facilitate the independent verification of these findings.
Comparative Analysis of GPER Ligands
The following table summarizes the quantitative data for G-1 and the selective GPER antagonists, G15 and G36, from various independent studies.
| Compound | Target | Assay Type | Value | Notes |
| This compound | GPER | Binding Affinity (Ki) | 11 nM | Potent and selective agonist. |
| GPER | Functional Potency (EC50) | 2 nM | For calcium mobilization.[1] | |
| ERα | Binding Affinity (Ki) | > 10 µM | Demonstrates high selectivity over classical estrogen receptors.[1] | |
| ERβ | Binding Affinity (Ki) | > 10 µM | Demonstrates high selectivity over classical estrogen receptors.[1] | |
| G15 | GPER | Binding Affinity (Ki/Kd) | 20 nM | High affinity and selective antagonist.[2][3][4] |
| GPER | Functional Inhibition (EC50) | ~185 nM | For agonist-induced calcium mobilization. | |
| ERα | Binding Affinity | > 10 µM | Low affinity for classical estrogen receptors.[4] | |
| G36 | GPER | Functional Inhibition (IC50) | 112 nM (vs. E2) | Potent antagonist of estrogen-mediated calcium mobilization.[5] |
| GPER | Functional Inhibition (IC50) | 165 nM (vs. G-1) | Effective against G-1 induced activity.[5][6] | |
| ERα | Binding Activity | No detectable binding | Improved selectivity over G15.[5][6] | |
| ERβ | Binding Activity | No detectable binding | Improved selectivity over G15.[5][6] |
GPER Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
GPER Signaling Pathway initiated by G-1.
Experimental workflow for GPER agonism verification.
GPER-Independent Effects of this compound
Several studies have reported that G-1 can exert biological effects independently of GPER, particularly at higher concentrations.[7][8][9][10][11] These off-target effects include the suppression of cell proliferation and induction of apoptosis in cancer cell lines that lack GPER expression.[7][11] One proposed mechanism for these GPER-independent actions is the disruption of microtubule dynamics.[11] The GPER antagonist G15 has been shown to be ineffective at blocking these effects, further supporting a GPER-independent mechanism.[7] Researchers should be mindful of these potential off-target effects and employ appropriate controls, such as GPER-knockdown or knockout cells and the use of GPER antagonists like G15 or G36, to confirm the involvement of GPER in their experimental findings.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and independent verification.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for GPER.
Materials:
-
Cell membranes from cells overexpressing GPER.
-
Radiolabeled ligand (e.g., [³H]-estradiol or a specific GPER radioligand).
-
Unlabeled test compounds (e.g., G-1, G15, G36).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
cAMP Functional Assay
This assay measures the ability of a GPER agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in Gs-coupled GPCR signaling.
Materials:
-
GPER-expressing cells.
-
Test agonist (e.g., G-1).
-
Stimulation buffer.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Lysis buffer.
-
Plate reader compatible with the chosen assay format.
Procedure:
-
Seed GPER-expressing cells in a microplate.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of the test agonist for a defined period (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay format.[13][14][15][16]
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK/ERK pathway, a downstream signaling event following GPER activation.
Materials:
-
GPER-expressing cells.
-
Test agonist (e.g., G-1).
-
Serum-free cell culture medium.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Serum-starve GPER-expressing cells to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with varying concentrations of the test agonist for a specific time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-ERK1/2 antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold increase in ERK1/2 phosphorylation relative to the vehicle-treated control.[13][17]
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. GPER antagonist G36 | GPER antagonist | Probechem Biochemicals [probechem.com]
- 6. G36 | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer cells in a GPER-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPER-independent inhibition of adrenocortical cancer growth by G-1 involves ROS/Egr-1/BAX pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. G protein-coupled estrogen receptor 1 (GPER1)/GPR30 increases ERK1/2 activity through PDZ motif-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
GPER Knockout Models: The Gold Standard for Validating (3aS,4R,9bR)-G-1 Effects
A Comparative Guide for Researchers
For scientists and drug development professionals investigating the therapeutic potential of the GPER-selective agonist, (3aS,4R,9bR)-G-1, rigorous validation of its on-target effects is paramount. This guide provides an objective comparison of GPER knockout models with alternative validation methods, supported by experimental data. We delve into detailed experimental protocols and visualize key biological processes to empower your research.
The Indispensable Role of GPER Knockout Models
GPER knockout (GPER-KO) mouse models, where the GPER gene is genetically deleted, represent the definitive tool for confirming that the biological effects of G-1 are mediated through its intended target. By comparing the physiological and cellular responses to G-1 in wild-type (WT) animals with those in GPER-KO animals, researchers can unequivocally attribute the observed effects to GPER activation. The absence of a G-1-induced effect in GPER-KO mice serves as powerful evidence of its specificity.[1]
Alternative Approaches to Validate G-1's GPER-Mediated Effects
While GPER-KO models are the gold standard, other techniques can provide corroborating evidence of G-1's mechanism of action.
-
Pharmacological Antagonism: The use of selective GPER antagonists, such as G15 and G36, can help elucidate the role of GPER in G-1's effects.[2] These antagonists competitively bind to GPER, thereby blocking G-1's ability to activate the receptor. Observing a reversal or attenuation of G-1's effects in the presence of a GPER antagonist suggests a GPER-dependent mechanism.[2]
-
siRNA-Mediated Knockdown: In in vitro settings, small interfering RNA (siRNA) can be employed to transiently silence the expression of the GPER gene in cell lines.[3][4] A diminished response to G-1 in cells treated with GPER siRNA compared to control cells provides evidence for GPER's involvement in the observed cellular effects.[3]
Comparative Data: G-1 Effects in Wild-Type vs. GPER Knockout Models
The following tables summarize key experimental findings that highlight the GPER-dependency of G-1's effects across various physiological systems.
Table 1: Metabolic Effects of G-1
| Parameter | Wild-Type (WT) Mice | GPER Knockout (KO) Mice | Citation(s) |
| Glucose Tolerance | G-1 treatment improves glucose tolerance. | G-1 has no effect on glucose tolerance. | [1] |
| Insulin Secretion | G-1 stimulates insulin secretion from pancreatic islets. | G-1 fails to stimulate insulin secretion. | [2] |
| Body Weight | G-1 treatment can lead to reduced body weight. | No significant change in body weight with G-1 treatment. | [1] |
Table 2: Cardioprotective Effects of G-1
| Parameter | Wild-Type (WT) Animals | GPER Knockout (KO) Animals | Citation(s) |
| Infarct Size (Ischemia/Reperfusion) | G-1 treatment reduces myocardial infarct size. | G-1 does not confer cardioprotection. | [2] |
| Cardiomyocyte Apoptosis | G-1 inhibits apoptosis in cardiomyocytes. | G-1 has no anti-apoptotic effect. | [5] |
Table 3: Neuroprotective Effects of G-1
| Parameter | Wild-Type (WT) Mice | GPER Knockout (KO) Mice | Citation(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) Score | G-1 treatment reduces the clinical severity of EAE. | G-1 treatment is ineffective in reducing EAE severity. | [2] |
| Learning and Memory | G-1 can improve cognitive function in certain models. | G-1's beneficial effects on cognition are absent. | [6] |
Key Signaling Pathways Activated by G-1 through GPER
The binding of G-1 to GPER initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. Understanding these pathways is crucial for a comprehensive validation of G-1's mechanism of action.
Caption: G-1 activated GPER signaling pathways.
Experimental Workflow for Validating G-1 Effects
The following diagram illustrates a typical experimental workflow for validating the GPER-mediated effects of G-1 using knockout mice.
Caption: Workflow for G-1 validation using GPER-KO mice.
Detailed Experimental Protocols
1. Glucose Tolerance Test (GTT) in Mice
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.[7][8]
-
Baseline Measurement: Record the initial blood glucose level from a tail vein blood sample using a glucometer.[9][10]
-
G-1 Administration: Administer G-1 or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via intraperitoneal injection or oral gavage.[7][8]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7][10]
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
2. Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice
-
Anesthesia and Ventilation: Anesthetize the mouse and provide mechanical ventilation.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.[11][12]
-
Ischemia and Reperfusion: Maintain the ligation for a specific period (e.g., 30-60 minutes) to induce ischemia, then release the suture to allow for reperfusion.[13]
-
G-1 Treatment: G-1 or vehicle can be administered before ischemia, during ischemia, or at the onset of reperfusion, depending on the study design.
-
Infarct Size Assessment: After a period of reperfusion (e.g., 24 hours), sacrifice the mouse and excise the heart. Stain the heart with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[12]
-
Quantification: Image the heart slices and quantify the infarct size as a percentage of the area at risk.
3. Western Blot Analysis of GPER Signaling Pathways
-
Sample Preparation: Homogenize tissues or lyse cells from WT and GPER-KO mice (treated with G-1 or vehicle) in a suitable lysis buffer containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of signaling proteins of interest (e.g., Akt, ERK).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
By employing GPER knockout models in conjunction with the experimental approaches outlined in this guide, researchers can robustly validate the on-target effects of G-1 and build a strong foundation for its further development as a therapeutic agent.
References
- 1. G-Protein-Coupled Estrogen Receptor (GPER) and Sex-Specific Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What have we learned about GPER function in physiology and disease from knockout mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled estrogen receptor 1 (GPER-1) and agonist G-1 inhibit growth of ovarian cancer cells by activation of anti-tumoral transcriptome responses: impact of GPER-1 mRNA on survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of G Protein-coupled Estrogen Receptor 1 (GPER1) Enhances the Anti-invasive Efficacy of Selective ERβ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]
- 6. Microbiome methods in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP Glucose Tolerance Test in Mouse [protocols.io]
- 8. protocols.io [protocols.io]
- 9. MPD: Schonfeld1: project protocol [phenome.jax.org]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 12. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (3aS,4R,9bR)-G-1
(3aS,4R,9bR)-G-1 , a selective non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), has emerged as a significant tool in dissecting the non-genomic signaling pathways of estrogens. This guide provides a comparative overview of the reported in vitro and in vivo effects of G-1, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.
GPER Signaling Pathway Activated by G-1
The binding of this compound to GPER initiates a cascade of intracellular signaling events. A primary mechanism involves the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cellular processes like proliferation, migration, and survival. GPER signaling is also mediated by the activation of various G proteins, including Gαs and Gαi.
In Vitro Data
The in vitro effects of this compound have been investigated across various cancer cell lines, primarily focusing on its impact on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric to quantify the potency of G-1 in these assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caov3 | Ovarian Cancer | 2.25 | [1] |
| Caov4 | Ovarian Cancer | 2.29 | [1] |
Further research is needed to compile a more extensive table of IC50 values for G-1 across a wider range of cancer cell lines to provide a more comprehensive comparison of its in vitro potency.
In Vivo Data
In vivo studies have explored the therapeutic potential of this compound in various disease models, including cancer, cardiovascular diseases, and neurodegenerative disorders. These studies provide insights into the systemic effects and potential clinical applications of G-1.
Cancer:
While several studies report that G-1 inhibits tumor growth in xenograft models, specific quantitative data on tumor growth inhibition percentages are not consistently reported in a standardized manner.
Cardiovascular Effects:
Neuroprotective Effects:
G-1 has shown promise in providing neuroprotection in animal models of ischemic stroke and other neurodegenerative conditions. Quantitative data from these studies, such as the percentage reduction in infarct volume or improvement in neurological scores, would be valuable for a direct comparison of its efficacy.
A systematic compilation of quantitative data from in vivo studies is necessary to enable a robust comparison of G-1's efficacy across different disease models and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the effects of this compound.
In Vitro Cell Proliferation (MTT) Assay
This protocol outlines a standard procedure to assess the effect of G-1 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the plates for a period of 24 to 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the concentration of G-1.
In Vivo Tumor Growth (Xenograft) Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of G-1 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Calculate the tumor growth inhibition to assess the efficacy of the treatment.
Conclusion
This compound is a valuable research tool for investigating GPER-mediated signaling and holds therapeutic potential in various diseases. While in vitro studies have begun to quantify its potency against specific cancer cell lines, a more extensive and standardized collection of quantitative data is needed for a comprehensive comparison. Similarly, in vivo studies have demonstrated promising qualitative effects, but would benefit from more consistent and detailed quantitative reporting to facilitate cross-study comparisons and guide future clinical development. The provided experimental protocols offer a foundation for researchers to design and execute robust studies to further elucidate the in vitro and in vivo effects of this selective GPER agonist.
References
A Comparative Guide to the GPER Agonist (3aS,4R,9bR)-G-1 for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist (3aS,4R,9bR)-G-1 with other alternatives, supported by experimental data. This document details signaling pathways, experimental methodologies, and quantitative performance to aid in the selection and application of GPER agonists in research and development.
The G protein-coupled estrogen receptor (GPER), distinct from classical nuclear estrogen receptors, has emerged as a significant target in various physiological and pathological processes, including cancer, cardiovascular diseases, and metabolic disorders. The selective GPER agonist, this compound, has been a pivotal tool in elucidating the function of this receptor. However, a comprehensive understanding of its performance relative to other GPER modulators is crucial for its effective application.
Quantitative Comparison of GPER Agonists
The efficacy of a GPER agonist is determined by its binding affinity (Ki), functional potency (EC50), and the concentration required for 50% inhibition (IC50) in various cellular assays. The following tables summarize the available quantitative data for G-1 and its active enantiomer, LNS8801, providing a basis for comparison with other compounds known to interact with GPER. It is important to note that G-1 is a racemic mixture, and its biological activity is primarily attributed to the LNS8801 enantiomer.[1][2]
Table 1: In Vitro Binding Affinity and Potency of G-1 and LNS8801
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Cell Line/Assay |
| This compound | GPER | ~11 nM[3][4] | EC50: 2 nM (Signaling Assay)[3][4] | Not Specified |
| IC50: 0.7 nM (SKBr3 cell migration)[3][4] | SKBr3 | |||
| IC50: 1.6 nM (MCF-7 cell migration)[3][4] | MCF-7 | |||
| LNS8801 | GPER | ~11 nM[5] | IC50: 250–500 nM (Cell Viability)[5] | Uveal Melanoma Cells |
Table 2: Comparison with Other GPER-Interacting Compounds
| Compound | Type | Interaction with GPER | Notes |
| Tamoxifen | SERM / GPER Agonist | Acts as a GPER agonist.[6][7] | Can upregulate GPER-1 expression with continuous exposure.[8] Its binding to GPER can trigger signaling pathways like PI3K and ERK1/2 MAPK.[8] |
| Genistein | Phytoestrogen / GPER Agonist | Binds to GPER and functions as an agonist.[7][9] | Can mediate proliferative responses in some cancer cells.[6] |
| Fulvestrant | SERD / GPER Agonist | Acts as a GPER agonist.[10] | Can induce resistance by modulating GPER expression.[11] |
| G15 / G36 | GPER Antagonists | Selective antagonists of GPER.[7][12] | Used to block GPER-mediated effects of agonists like G-1.[12] |
GPER-Dependent and Independent Signaling Pathways of G-1
Activation of GPER by G-1 initiates a cascade of intracellular signaling events. However, it is crucial to recognize that at higher concentrations (typically in the micromolar range), G-1 can elicit effects independent of GPER.
GPER-Dependent Signaling
Upon binding to GPER, G-1 can activate various downstream pathways, including:
-
Activation of G proteins: Leading to the modulation of adenylyl cyclase and intracellular calcium mobilization.[6][13]
-
Transactivation of the Epidermal Growth Factor Receptor (EGFR): This involves Src kinase and matrix metalloproteinases (MMPs), resulting in the activation of the MAPK/ERK and PI3K/Akt pathways.[5][10]
GPER-Independent Signaling
Several studies have reported that G-1 can exert biological effects that are not mediated by GPER, particularly at concentrations of 1 µM and higher. These off-target effects are a critical consideration in experimental design and data interpretation. A notable GPER-independent mechanism is the disruption of microtubule dynamics, which can lead to cell cycle arrest and apoptosis.[13][14]
Experimental Protocols
Objective comparison of GPER agonists relies on standardized experimental protocols. Below are detailed methodologies for key assays used to characterize these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of G-1 or other test compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content is quantified based on the fluorescence intensity of PI, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways (e.g., phosphorylation of ERK1/2).
-
Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the target protein.
Conclusion
This compound remains a valuable tool for investigating GPER function. However, researchers must be cognizant of its racemic nature and the fact that its biological activity is primarily driven by the LNS8801 enantiomer.[1][2] Furthermore, the potential for GPER-independent effects at higher concentrations necessitates careful dose-response studies and the use of appropriate controls, such as GPER antagonists (e.g., G15, G36) or GPER-knockdown models, to confirm on-target activity.[12] When comparing G-1 to other GPER agonists like tamoxifen or genistein, the cellular context and the expression levels of other estrogen receptors must be considered, as these factors can influence the overall biological response. This guide provides a foundational framework for the objective comparison and informed use of G-1 and other GPER agonists in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer | MDPI [mdpi.com]
- 8. Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative G-Protein-Coupled Estrogen Receptor (GPER) Systems in Diabetic and Cancer Conditions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fulvestrant induces resistance by modulating GPER and CDK6 expression: implication of methyltransferases, deacetylases and the hSWI/SNF chromatin remodelling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer cells in a GPER-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
